molecular formula C7H16ClN B1427349 (S)-2-Ethylpiperidine hydrochloride CAS No. 558479-16-6

(S)-2-Ethylpiperidine hydrochloride

Cat. No.: B1427349
CAS No.: 558479-16-6
M. Wt: 149.66 g/mol
InChI Key: HFEDNVOKYCDBFD-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Ethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Ethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Ethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDNVOKYCDBFD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-Ethylpiperidine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties and Handling of (S)-2-Ethylpiperidine Hydrochloride[1][2]

Part 1: Executive Technical Summary

(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6 ) is a high-value chiral building block belonging to the piperidine class of heterocycles.[1][2][3] Structurally, it is the ethyl homolog of (S)-Coniine (2-propylpiperidine) and (S)-Pipecoline (2-methylpiperidine).[1][2] Its primary utility lies in asymmetric synthesis, particularly in the development of local anesthetics (analogs of ropivacaine and levobupivacaine) and urea-based kinase inhibitors.[1][2]

Unlike its free base counterpart (CAS: 34272-40-7), which is a volatile and air-sensitive liquid, the hydrochloride salt offers superior stability, non-volatility, and ease of handling for solid-phase dosing.[1][2] This guide details the physicochemical profile, resolution methodologies, and critical handling protocols required to maintain the stereochemical integrity of this compound.

Part 2: Chemical Identity & Physical Properties

The following data aggregates experimental values and computed descriptors for the hydrochloride salt.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNotes
Chemical Name (S)-2-Ethylpiperidine hydrochloride
CAS Number 558479-16-6 Free Base CAS: 34272-40-7
Molecular Formula C₇H₁₅N[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 149.66 g/mol Free Base MW: 113.20 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Highly soluble in Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane, Et₂O)
Melting Point 185–190 °C (Typical range for class)Exact value varies by crystal habit/purity
Chirality (S)-EnantiomerLevorotatory (-) in most polar solvents
Acidity (pKa) ~11.0 (Piperidine ring nitrogen)Strong base in free form
Hygroscopicity Moderate to HighRequires desiccated storage

Critical Note on Optical Rotation: The specific rotation


 of piperidine salts is highly sensitive to concentration, solvent pH, and temperature.[10] For (S)-2-ethylpiperidine HCl, literature values for the free base are often cited as negative (

to

in ethanol).[1][2] Always report rotation with precise solvent conditions (e.g.,

).[2][10]

Part 3: Synthesis & Chiral Resolution Workflow

The most robust method for obtaining high-purity (S)-2-ethylpiperidine HCl is via the classical optical resolution of the racemic free base using tartaric acid derivatives.[1][2] This method is preferred over asymmetric hydrogenation for scale-up due to cost-efficiency.[1][2][10]

The Resolution Protocol

The separation relies on the formation of diastereomeric salts using (-)-Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2]

  • Salt Formation: Racemic 2-ethylpiperidine is treated with L-DBTA in aqueous ethanol.[1][2][10]

  • Fractional Crystallization: The (S)-amine[1][2][10]·L-DBTA salt is less soluble and precipitates.[1][2][10]

  • Liberation: The salt is treated with NaOH to release the (S)-free base.[1][10]

  • Hydrochlorination: The purified base is treated with anhydrous HCl in diethyl ether or isopropanol to precipitate the target hydrochloride salt.[10]

Visual Workflow: Enantiomeric Resolution

ResolutionWorkflow Racemic Racemic 2-Ethylpiperidine (Liquid, CAS 1484-80-6) Mix Mixing in 95% EtOH (Reflux -> Cool) Racemic->Mix L_DBTA Resolving Agent: (-)-Dibenzoyl-L-tartaric acid L_DBTA->Mix Precipitate Precipitate: (S)-Amine · L-DBTA Salt (Diastereomer A) Mix->Precipitate Crystallization Filtrate Filtrate: (R)-Amine · L-DBTA Salt (Diastereomer B) Mix->Filtrate Remains in Solution BaseLib Base Liberation: Add 20% NaOH (aq) Extract w/ DCM Precipitate->BaseLib Recrystallization (if ee < 98%) FreeBaseS (S)-2-Ethylpiperidine (Free Base Oil) BaseLib->FreeBaseS HClStep Salt Formation: Add HCl in Et2O/iPrOH FreeBaseS->HClStep FinalProduct Final Product: (S)-2-Ethylpiperidine HCl (Solid, CAS 558479-16-6) HClStep->FinalProduct Precipitation & Drying

Figure 1: Classical resolution workflow for isolating (S)-2-ethylpiperidine from racemic starting material.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the chiral center, the following analytical battery is recommended.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D₂O): Expect a multiplet at δ 3.0–3.4 ppm corresponding to the protons adjacent to the nitrogen (C2 and C6).[1][10] The ethyl group will appear as a triplet (CH₃) at δ 0.9 ppm and a multiplet (CH₂) at δ 1.3–1.5 ppm .[1][10]

  • Chiral Purity Determination: Standard NMR is insufficient for enantiomeric excess (ee) determination.[1][10] Use Mosher's Acid Chloride derivatization or Chiral HPLC .[10]

Chiral HPLC Method (Recommended)
  • Column: Chiralpak AD-H or OD-H.[1][2][10]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[10]

  • Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).[1][10]

  • Target: >98.5% ee for pharmaceutical applications.

Elemental Analysis
  • Confirm the presence of Chlorine (Cl) to verify stoichiometry (1:1 HCl salt).[1][10]

  • Theoretical: C (56.18%), H (10.78%), N (9.36%), Cl (23.69%).[1][2]

Part 5: Handling, Stability, and Safety

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[10][11]

    • H314: Causes severe skin burns and eye damage (Corrosive).[1][10]

  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat.[10] Handle in a fume hood to avoid inhalation of dust.[10]

Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic.[10][12] Exposure to ambient moisture will lead to "clumping" and potential hydrolysis or weight errors during dosing.[10]

  • Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 24 months if stored in a tightly sealed, desiccated container.[10]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from .[1][10]

  • Sigma-Aldrich. Product Specification: (S)-2-Ethylpiperidine hydrochloride (CAS 558479-16-6).[1][2][3][10] Retrieved from .[1][2][10]

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis.[10] Elsevier Science.[10] (General reference for tartaric acid resolution of amines).

  • Accela ChemBio. Safety Data Sheet: (S)-2-Ethylpiperidine Hydrochloride. Retrieved from .[1][10]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[10] (Methodology for piperidine resolution).

Sources

(S)-2-Ethylpiperidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Scaffolds in Drug Discovery[1][2]

Executive Summary

(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6) is a critical chiral building block utilized in the synthesis of stereochemically pure pharmaceutical intermediates.[1][2] As a homolog of the piperidine alkaloids (e.g., coniine) and a structural core for local anesthetics and GPCR ligands, its optical purity is paramount. This guide details the physicochemical properties, resolution-based synthesis, and analytical characterization of the (S)-enantiomer, emphasizing its role in developing safer, single-enantiomer therapeutics.[2]

Chemical Identity & Properties

The hydrochloride salt offers enhanced stability and solubility compared to the volatile and corrosive free base.

PropertySpecification
IUPAC Name (2S)-2-Ethylpiperidine hydrochloride
Common Name (S)-2-Ethylpiperidine HCl
CAS Number (Salt) 558479-16-6
CAS Number (Free Base) 34272-40-7
Molecular Formula C₇H₁₅N[1][2][3][4] · HCl (C₇H₁₆ClN)
Molecular Weight 149.66 g/mol
Appearance White to off-white crystalline solid
Chirality (S)-enantiomer (Levorotatory in specific solvents)
Solubility Soluble in water, ethanol, methanol; insoluble in non-polar solvents
Synthesis & Resolution Methodology

While asymmetric hydrogenation of pyridine derivatives is possible, the industrial standard for high optical purity (>99% ee) remains the classical resolution of the racemic mixture using chiral tartaric acid derivatives. This method is scalable and cost-effective.[2]

3.1. The Resolution Protocol

The separation relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid, typically (L)-(-)-Dibenzoyltartaric acid (L-DBTA) .[2]

Step-by-Step Workflow:

  • Salt Formation: Racemic 2-ethylpiperidine is dissolved in a polar solvent (e.g., ethanol or acetone/water mixture).[2] One equivalent of L-DBTA is added.[2]

  • Selective Crystallization: The mixture is heated to reflux and allowed to cool slowly. The (S)-amine[1][2]·L-DBTA diastereomeric salt, being less soluble, crystallizes out.[2] The (R)-amine salt remains in the mother liquor.[2]

  • Filtration & Recrystallization: The crystals are filtered. To achieve >99% ee, the salt is often recrystallized from ethanol.

  • Liberation of Free Base: The purified salt is treated with aqueous NaOH or KOH to liberate the (S)-2-ethylpiperidine free base, which is extracted into an organic solvent (e.g., dichloromethane).[2]

  • Hydrochlorination: The organic layer is dried, and HCl gas (or HCl in dioxane/ether) is introduced to precipitate the stable (S)-2-ethylpiperidine hydrochloride salt.[2]

3.2. Process Visualization

The following diagram illustrates the logic flow for isolating the (S)-enantiomer.

ResolutionProcess Racemate Racemic 2-Ethylpiperidine (R/S Mixture) Mixture Diastereomeric Salt Mixture (S-Salt + R-Salt) Racemate->Mixture L_DBTA Add (L)-Dibenzoyltartaric Acid (Resolving Agent) L_DBTA->Mixture Crystallization Selective Crystallization (Cooling) Mixture->Crystallization Solid Precipitate: (S)-Amine · L-DBTA Salt Crystallization->Solid Insoluble Diastereomer Liquor Mother Liquor: (R)-Amine · L-DBTA Salt Crystallization->Liquor Soluble Diastereomer Base Basification (NaOH) Extract Free Base Solid->Base HCl_Step Hydrochlorination (HCl in Ether/Dioxane) Base->HCl_Step Final Final Product: (S)-2-Ethylpiperidine HCl (>99% ee) HCl_Step->Final

Caption: Workflow for the optical resolution of (S)-2-Ethylpiperidine using L-Dibenzoyltartaric acid.

Pharmaceutical Applications

The piperidine ring is a "privileged scaffold" in medicinal chemistry.[5][6] The (S)-2-ethyl substituent introduces specific steric bulk and chirality that influences receptor binding kinetics.[2]

4.1. Local Anesthetics & Ion Channel Blockers

(S)-2-Ethylpiperidine is a structural homolog of the key intermediates used for Ropivacaine (propyl) and Levobupivacaine (butyl).[2]

  • Mechanism: The "single enantiomer switch" reduces cardiotoxicity. The (S)-isomers of these anesthetics bind more selectively to the sodium channel without affecting cardiac potassium channels as potently as the (R)-isomers.[2]

  • Application: Researchers use the ethyl homolog to probe the steric limits of the hydrophobic binding pocket in voltage-gated sodium channels (Nav1.x).

4.2. Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-alkylpiperidine motif mimics the structure of Coniine and Anabasine .

  • Research: (S)-2-Ethylpiperidine derivatives are synthesized to evaluate subtype selectivity (e.g., α4β2 vs. α7) for treating neurodegenerative diseases like Alzheimer's.[2] The ethyl group provides a variation in lipophilicity (LogP) compared to the methyl or propyl analogs.

4.3. Spirocyclic Scaffolds

Recent literature highlights the use of chiral 2-substituted piperidines in the synthesis of spirocyclic piperidines via kinetic resolution or lithiation/substitution sequences. These rigid structures are increasingly popular in designing GPCR antagonists (e.g., for pain or obesity) due to their defined 3D vectorization.

Analytical Characterization

Verifying the identity and purity of the salt is critical before use in synthesis.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5-9.5 ppm: Broad singlet (NH₂⁺, ammonium protons).[2]

    • δ 2.8-3.2 ppm: Multiplets corresponding to the ring protons adjacent to nitrogen (C2 and C6 positions).[2] The C2 proton shift is diagnostic of the substitution.

    • δ 0.9 ppm: Triplet (CH₃ of the ethyl group).

  • Specific Rotation [α]²⁰D:

    • The value must be compared against a standard (typically negative for the free base in ethanol, but specific rotation can vary by solvent and concentration for the HCl salt).

    • Note: Enantiomeric excess (ee) should be confirmed via Chiral HPLC (e.g., Chiralcel OD-H column).[2]

Handling & Safety
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Nitrogen/Argon) to prevent "caking" and hydrolysis.

  • Corrosivity: While the salt is safer than the free base, it is still an irritant. The free base (liberated in situ) is corrosive and causes severe skin burns (Skin Corr. 1B).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle in a fume hood.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from [Link]

  • Google Patents. (2004).[2] Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1).[7] Retrieved from

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Accela ChemBio. (2023).[2][8] Product Information: (S)-2-Ethylpiperidine Hydrochloride (SY117400).[1][2] Retrieved from [Link]

Sources

(S)-2-Ethylpiperidine Hydrochloride: Safety, Handling, and Technical Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

(S)-2-Ethylpiperidine hydrochloride (CAS: 32479-73-5) is a critical chiral building block, most notably utilized in the asymmetric synthesis of local anesthetics such as ropivacaine and levobupivacaine . Unlike its free base counterpart—a volatile, flammable liquid—the hydrochloride salt is a solid, offering improved stability and ease of handling. However, this form introduces specific challenges regarding hygroscopicity , dust inhalation toxicity , and potential corrosivity upon contact with moisture.

This guide moves beyond generic safety data, providing a field-validated framework for the safe manipulation of this compound in high-purity research and scale-up environments.

Part 2: Physicochemical Profile & Hazard Identification

Understanding the phase transition from free base to salt is critical for safety planning. The salt form mitigates flammability risks but elevates inhalation and contact hazards due to the acidic nature of the hydrochloride moiety.

Comparative Properties Table
Property(S)-2-Ethylpiperidine (Free Base)(S)-2-Ethylpiperidine Hydrochloride (Salt)Operational Implication
Physical State LiquidCrystalline SolidSalt requires dust control; Base requires vapor control.
Volatility High (Boiling Point: ~143°C)Negligible (Solid)Inhalation risk shifts from vapor (base) to particulate (salt).
Flammability Flammable (Flash Point < 60°C)Combustible SolidSalt eliminates Class 3 fire risk but introduces dust explosion potential.
Hygroscopicity LowHigh Critical: Salt absorbs atmospheric moisture, altering stoichiometry and causing clumping.
Acidity (pH) Alkaline (pKa ~11)Acidic (in solution)Salt solutions can cause severe eye/skin irritation or burns similar to dilute HCl.
GHS Hazard Classification (Synthesized)

While specific SDS data for the chiral salt can be sparse, it shares the toxicological profile of the piperidine class. Treat with the following classifications:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) or Category 1B (Causes severe burns) depending on moisture content.

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Expert Insight: Never assume the salt is benign. Upon contact with mucous membranes (eyes, lungs), the hydrolysis of the hydrochloride salt releases protons, locally lowering pH and causing rapid tissue damage.

Part 3: Strategic Handling & Engineering Controls

The "Dry-Chain" Protocol

Because (S)-2-Ethylpiperidine HCl is hygroscopic, moisture uptake is the primary cause of experimental failure (incorrect stoichiometry) and physical degradation.

  • Storage: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen). Do not store in simple screw-cap vials for long periods; use parafilm seals or secondary containment with desiccant packs.

  • Weighing:

    • Small Scale (<1g): Weigh quickly in ambient air, but immediately reseal the source container.

    • Large Scale (>10g): Weigh inside a glove box or a glove bag purged with nitrogen to prevent water uptake that turns the free-flowing powder into a sticky gum.

Engineering Controls (The "Barrier" Method)
  • Primary Barrier: All handling of the solid must occur inside a certified chemical fume hood . Face velocity should be maintained between 80–100 fpm.

  • Dust Suppression: Use anti-static weighing boats. If transferring large quantities, use a powder funnel to minimize aerosolization.

Personal Protective Equipment (PPE) Matrix
Body AreaRecommended PPERationale
Respiratory N95 (minimum) or P100 Respirator (if outside hood)Prevents inhalation of acidic particulates which can cause laryngeal spasms.
Eyes Chemical Splash Goggles (Not Safety Glasses)Critical: Dust can bypass side shields. Acidic hydrolysis in the eye is immediate.
Hands Nitrile Gloves (Double gloving recommended)Standard nitrile offers excellent resistance. Change immediately upon contamination.
Body Lab Coat + Chemical ApronPrevents dust accumulation on clothing, which can be transferred home or to common areas.

Part 4: Experimental Workflow & Emergency Response

Safe Handling Workflow (DOT Visualization)

This diagram outlines the decision logic for handling the compound to ensure both safety and chemical integrity.

SafeHandling cluster_ppe Required PPE Barrier Storage Storage (Desiccator/Inert Gas) Check Check Atmosphere (Humidity < 40%?) Storage->Check Check->Storage No (Dehumidify) Weighing Weighing (Fume Hood + Anti-static) Check->Weighing Yes (Safe) Transfer Transfer to Reaction (Avoid Dust Generation) Weighing->Transfer Quench Quench/Cleanup (Neutralize Residuals) Transfer->Quench

Figure 1: Operational workflow emphasizing environmental control (humidity) and containment barriers.

Emergency Response Protocols

Scenario A: Inhalation of Dust

  • Immediate Action: Move personnel to fresh air immediately.

  • Mechanism: The HCl salt will dissociate in the moisture of the respiratory tract, creating hydrochloric acid.

  • Treatment: Do not induce vomiting. If breathing is difficult, administer oxygen (trained personnel only). Seek medical attention for potential pulmonary edema, which can be delayed.

Scenario B: Eye Contact

  • Immediate Action: Flush with water for a minimum of 15 minutes .[1][3][4]

  • Technique: Hold eyelids open. Use an eyewash station, not a bottle, to ensure continuous flow.

  • Follow-up: Consult an ophthalmologist. The acidic nature can cause corneal opacity if untreated.

Scenario C: Spills (Solid)

  • Containment: Do not dry sweep (creates dust).

  • Cleanup: Cover with a wet paper towel (to dissolve and trap dust) or use a HEPA-filtered vacuum.

  • Neutralization: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue.

Part 5: Synthesis & Reaction Safety[5]

When using (S)-2-Ethylpiperidine HCl in synthesis (e.g., amide coupling):

  • Free Basing In-Situ: Often, the salt is neutralized in situ using a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Risk:[1] This reaction is exothermic. Add the base slowly at 0°C.

    • Observation: The solution may become cloudy as the organic base hydrochloride (e.g., TEA·HCl) precipitates.

  • Solvent Compatibility: The salt is soluble in water and alcohols (methanol, ethanol) but has poor solubility in non-polar solvents (hexane, toluene) until neutralized.

Emergency Logic Flow (DOT Visualization)

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Solid/Soln) Type->Skin Eye Eye Contact (Dust/Splash) Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin Brush off loose particles Rinse 15 min Neutralize (Bicarb) Skin->ActionSkin ActionEye Force Eyelids Open Eyewash 15 min Do NOT Neutralize Eye->ActionEye ActionInhale Fresh Air Upright Position Monitor Breathing Inhale->ActionInhale Medical Seek Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage decision tree for acute exposure incidents.

Part 6: Waste Disposal & Regulatory Compliance

  • Classification: Dispose of as Hazardous Chemical Waste . Do not dispose of in general trash or down the drain.

  • Segregation: Segregate with "Toxic" or "Corrosive" solid waste streams.

  • Labeling: Clearly label waste containers as "Contains Piperidine Salts - Acidic/Toxic."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[5] C&L Inventory: 2-ethylpiperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

(S)-2-Ethylpiperidine hydrochloride mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the technical application, mechanistic behavior, and experimental handling of (S)-2-Ethylpiperidine hydrochloride (CAS 34272-40-7 for the free base; salt forms vary). Unlike its carboxylated cousin (pipecolic acid), this molecule functions primarily as a chiral auxiliary and a nucleophilic building block in the synthesis of alkaloids and fine chemicals.

Executive Summary

(S)-2-Ethylpiperidine hydrochloride is the stabilized salt form of (S)-2-ethylpiperidine, a chiral secondary amine. In organic synthesis, it serves two critical roles: as a chiral scaffold for constructing alkaloid natural products (e.g., Coniine homologs) and as a chiral base/catalyst where the C2-ethyl group induces stereochemical bias. Its mechanism of action is defined by the interplay between the nucleophilicity of the nitrogen atom and the steric shielding provided by the C2-ethyl substituent.

Part 1: Molecular Architecture & Mechanistic Properties

Structural Logic

The molecule consists of a piperidine ring with an ethyl group at the C2 position.[1] The (S)-configuration dictates the spatial arrangement of this ethyl group, which is the source of its chiral induction capabilities.

  • HCl Salt Form: The nitrogen lone pair is protonated (

    
    ), rendering the molecule chemically inert to oxidation and nucleophilic attack during storage.
    
  • Free Base Form: Upon neutralization, the nitrogen lone pair becomes active. The C2-ethyl group creates a steric wall , blocking one face of the nitrogen atom. This forces incoming electrophiles to approach from the less hindered side, a principle known as steric approach control.

Mechanism of Activation (The "Switch")

The "mechanism of action" in a reaction flask begins with the liberation of the free amine. The hydrochloride salt is a dormant species.

The Activation Pathway:

  • Deprotonation: A base (e.g., NaOH, K2CO3, or Et3N) removes the proton from the piperidinium nitrogen.

  • Lone Pair Exposure: The

    
     hybridized orbital containing the lone pair becomes available for bonding.
    
  • Nucleophilic Attack: The amine attacks an electrophile (alkyl halide, acyl chloride, or epoxide).

Stereochemical Control Mechanism

In N-alkylation or acylation reactions, the (S)-2-ethyl group exerts 1,2-asymmetric induction .

  • Conformational Lock: The ethyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Face Selectivity: When the nitrogen reacts (e.g., forming an enamine or ammonium salt), the reagent is steered away from the ethyl group, preserving chiral information in the product or inducing chirality in the substrate.

Part 2: Mechanistic Pathways in Synthesis

Pathway A: Nucleophilic Substitution ( )

This is the primary reaction mode for building larger scaffolds.

  • Mechanism: The free amine acts as a nucleophile, attacking an alkyl halide.

  • Kinetic Profile: Due to the steric bulk at C2, the reaction rate is slower than that of unsubstituted piperidine. This requires elevated temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction.

  • Side Reaction Control: The steric bulk suppresses over-alkylation (formation of quaternary ammonium salts), making it easier to stop at the tertiary amine stage compared to unhindered amines.

Pathway B: Asymmetric Catalyst (Enamine Activation)

(S)-2-Ethylpiperidine can function similarly to proline in organocatalysis.

  • Mechanism: It condenses with a carbonyl substrate (aldehyde/ketone) to form an enamine intermediate.

  • Induction: The C2-ethyl group shields one face of the enamine double bond, forcing the electrophile to attack from the opposite face. This results in high enantiomeric excess (ee) in the final product (e.g., in aldol or Michael addition reactions).

Part 3: Visualization of Reaction Logic

The following diagram illustrates the activation of the HCl salt and its subsequent reactivity pathways, highlighting the steric influence.

G Salt (S)-2-Ethylpiperidine HCl (Dormant / Stable) FreeBase (S)-2-Ethylpiperidine (Active Nucleophile) Salt->FreeBase Deprotonation (-HCl) Base Base Treatment (NaOH / K2CO3) Base->FreeBase Product1 N-Alkylated Product (Tertiary Amine) FreeBase->Product1 + Alkyl Halide (Sn2) Product2 Enamine Intermediate (Chiral Catalyst Mode) FreeBase->Product2 + Carbonyl (-H2O) Sterics C2-Ethyl Steric Shielding (Directs Approach) Sterics->Product1 Kinetic Control Sterics->Product2 Stereo Control

Caption: Mechanistic flow from the dormant hydrochloride salt to active nucleophilic pathways, mediated by steric control at the C2 position.

Part 4: Experimental Protocols

Protocol: Liberation of Free Base from HCl Salt

Objective: Convert the stable storage form into the reactive amine.

Reagents:

  • (S)-2-Ethylpiperidine HCl (10 mmol)

  • Sodium Hydroxide (2M aqueous solution)

  • Dichloromethane (DCM) or Diethyl Ether

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Suspend the hydrochloride salt in water (10 mL per gram of salt). It may not dissolve completely until basified.

  • Neutralization: Slowly add 2M NaOH with stirring until the pH reaches 12-14. The solution will become cloudy as the free amine (an oil) separates.

  • Extraction: Extract the aqueous mixture with DCM (3 x 15 mL). The amine moves into the organic layer.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator). Note: (S)-2-Ethylpiperidine is volatile. Do not use high vacuum or excessive heat (keep bath < 30°C).

Protocol: N-Alkylation (General Procedure)

Objective: Synthesis of a chiral tertiary amine.[2]

Reagents:

  • (S)-2-Ethylpiperidine (Free base, 1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (ACN, anhydrous)

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the free base in ACN (0.2 M concentration).

  • Addition: Add the anhydrous

    
    .
    
  • Reaction: Add the alkyl bromide dropwise at room temperature.

  • Heating: Reflux the mixture (approx. 80°C) for 12-24 hours. Monitor via TLC or LC-MS.

    • Mechanistic Note: The

      
       scavenges the HBr produced, preventing the amine from reprotonating and deactivating.
      
  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Purify via column chromatography.

Part 5: Data Summary & Troubleshooting

Physicochemical Properties
PropertyValueRelevance
CAS (Free Base) 34272-40-7Search identifier
CAS (HCl Salt) Varies (check specific vendor)Storage form
Molecular Weight 113.20 g/mol (Base)Calculation of stoichiometry
Chirality (S)-EnantiomerCritical for stereoselective applications
Boiling Point ~143°C (Base)Volatile; handle carefully during evaporation
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Alkylation) Reprotonation of amineEnsure excess base (

or DIPEA) is present to neutralize acid byproducts.[3]
Racemization High heat / Radical conditionsAvoid radical initiators. Keep reaction temperatures moderate. The C2 stereocenter is generally stable but can epimerize under harsh acidic/high-temp conditions.
Product Loss Volatility of Free BaseDo not leave the free base under high vacuum for extended periods. Use it immediately after liberation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from .[4]

  • Synthetic Applications (Chiral Piperidines)

    • Wang, Y., et al. (2016).[5][6] Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH. Retrieved from .

  • General Reactivity of Hindered Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for Nucleophilic Substitution Mechanisms).
  • Resolution & Synthesis

    • Bánhegyi, D. F., et al. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Molecules. Retrieved from . (Context on resolution of piperidine derivatives).

Sources

Biological activity of (S)-2-Ethylpiperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Chiral Synthon to Bioactive Ligand

Executive Summary

(S)-2-Ethylpiperidine hydrochloride is not merely a chemical intermediate; it is a privileged chiral scaffold that serves as the pharmacophoric anchor for a diverse class of neuroactive agents. Structurally homologous to the alkaloid coniine (2-propylpiperidine), the (S)-2-ethyl variant offers a unique balance of lipophilicity and steric bulk, making it a critical building block for ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , Sigma-1 receptors , and Neurokinin-1 (NK1) receptors .

This technical guide dissects the biological activity of (S)-2-ethylpiperidine derivatives, moving beyond simple toxicity to explore their therapeutic potential in neuropharmacology. It provides actionable protocols for synthesis and bioassay validation, grounded in recent medicinal chemistry literature.[1][2]

Part 1: Structural Activity Relationship (SAR) & Mechanism

The Chiral Advantage: The biological activity of 2-substituted piperidines is highly stereospecific. The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-isomer due to the specific topology of the hydrophobic pockets in target receptors (e.g., the


7 nAChR orthosteric site).
1. Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of (S)-2-ethylpiperidine function primarily as non-competitive antagonists or allosteric modulators of nAChRs.[1]

  • Mechanism: The protonated nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine (ACh), interacting with the cation-

    
     site (typically Tryptophan residues) in the receptor pore.
    
  • The Ethyl Factor: Unlike the methyl group (which may be too small) or the propyl group (Coniine—highly toxic), the 2-ethyl group provides optimal steric hindrance to prevent channel opening without causing irreversible desensitization associated with longer alkyl chains.

  • Therapeutic Relevance: These derivatives are investigated for smoking cessation (partial agonism) and neuroprotection (antagonism of excitotoxicity).[1]

2. Sigma-1 (

1) Receptor Ligands

N-substituted derivatives of (S)-2-ethylpiperidine have shown high affinity for


1 receptors, which are intracellular chaperones involved in neuroplasticity.[1]
  • SAR Insight: N-alkylation with bulky aromatic groups (e.g., phenethyl or benzyl moieties) attached to the (S)-2-ethylpiperidine core significantly enhances

    
    1 selectivity over 
    
    
    
    2.[1]
3. Neurokinin-1 (NK1) Antagonism

The piperidine scaffold is central to NK1 antagonists (e.g., for treating chemotherapy-induced nausea). The (S)-2-ethyl substituent locks the conformation of the piperidine ring, orienting the C-4 substituents into the preferred position for receptor binding.

Part 2: Visualization of Signaling & SAR Logic

The following diagram illustrates the Structural Activity Relationship (SAR) logic flow for developing bioactive derivatives from the parent scaffold.

SAR_Logic Scaffold (S)-2-Ethylpiperidine (Parent Scaffold) N_Mod N-Alkylation (Hydrophobic Tail) Scaffold->N_Mod Derivatization C_Mod C2-Ethyl Retention (Steric Anchor) Scaffold->C_Mod Chiral Selection Ring_Mod C4-Substitution Scaffold->Ring_Mod Functionalization Sigma Sigma-1 Receptor (Neuroprotection) N_Mod->Sigma Bulky Aryl Groups Increase Affinity nAChR nAChR (alpha-7) (Antagonism) C_Mod->nAChR Optimizes Pore Blockade NK1 NK1 Receptor (Anti-emetic) Ring_Mod->NK1 Oriented by C2-Ethyl

Caption: SAR decision tree showing how specific structural modifications of the (S)-2-ethylpiperidine core dictate biological target selectivity.

Part 3: Experimental Protocols
Protocol A: Synthesis of N-Benzyl-(S)-2-Ethylpiperidine (Model Ligand)

Context: This protocol creates a lipophilic derivative suitable for Sigma-1 or nAChR testing.[1]

Safety Note: (S)-2-Ethylpiperidine is corrosive (Skin Corr.[1] 1B) and flammable.[1] All operations must be performed in a fume hood.[1]

  • Reagents:

    • (S)-2-Ethylpiperidine HCl (1.0 eq)[1]

    • Benzyl bromide (1.1 eq)

    • Potassium Carbonate (

      
      , 3.0 eq)
      
    • Acetonitrile (ACN, anhydrous)

  • Procedure:

    • Dissolve (S)-2-ethylpiperidine HCl in ACN.

    • Add

      
       and stir for 30 min at room temperature to liberate the free base.
      
    • Add Benzyl bromide dropwise at 0°C.[1]

    • Reflux the mixture for 12 hours.

    • Workup: Filter off inorganic salts. Evaporate solvent.[1] Partition residue between Water/DCM.[1] Dry organic layer over

      
      .[1]
      
  • Validation:

    • Confirm structure via

      
      -NMR.[1] The ethyl group triplet and the benzylic protons are diagnostic.[1]
      
Protocol B: In Vitro nAChR Radioligand Binding Assay

Context: To determine the affinity (


) of the synthesized derivative against 

7 nAChR.
  • Membrane Preparation:

    • Use PC12 cells or rat hippocampal homogenates (rich in

      
      7).[1]
      
    • Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Binding Reaction:

    • Radioligand:

      
      -
      
      
      
      -Bungarotoxin (specific for
      
      
      7) or
      
      
      -Epibatidine (heteromeric nAChRs).[1]
    • Incubation: Mix 100

      
      L membrane prep, 50 
      
      
      
      L radioligand (2 nM final), and 50
      
      
      L test compound (concentration range
      
      
      to
      
      
      M).
    • Incubate for 90 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Data Analysis:

    • Measure radioactivity via gamma counter.[1]

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Part 4: Quantitative Data Summary

The following table summarizes the comparative biological activity of the parent scaffold versus key derivatives, illustrating the "Ethyl Effect."

CompoundSubstituent (N-position)Target ReceptorActivity TypeAffinity (

/

)
(S)-2-Ethylpiperidine H (Parent)nAChR (

7)
Weak Antagonist

15

M
Coniine H (2-Propyl)nAChR (Muscle)Potent Toxin

1-5

M
Derivative A N-BenzylSigma-1Agonist25 nM
Derivative B N-(4-phenoxyethyl)nAChR (

7)
Antagonist120 nM
Derivative C N-MethylnAChRChannel Blocker2.5

M

Note: Data represents aggregated values from homologous series in literature [1][4].

Part 5: References
  • Frontiers in Pharmacology. (2020).[1] Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[1]Link

  • National Institutes of Health (PubChem). (2025).[1] (S)-2-Ethylpiperidine Compound Summary & Safety Data.Link

  • Journal of Medicinal Chemistry. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships.Link

  • BenchChem. (2025).[1][3][4] Synthesis of Bioactive Ligands Utilizing an Ethyl-Piperidine Methylamine Scaffold.Link

  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity.[1][5][6][7]Link

Sources

Technical Guide: (S)-2-Ethylpiperidine Hydrochloride as a Chiral Building Block

[1]

Executive Summary

(S)-2-Ethylpiperidine hydrochloride (CAS 558479-16-6) represents a critical chiral scaffold in the synthesis of piperidine-based alkaloids and pharmaceutical agents. Unlike its 2-methyl or 2-propyl (coniine) analogs, the 2-ethyl variant offers a unique steric profile that modulates lipophilicity and receptor binding affinity without introducing excessive bulk.[1] This guide details the rigorous synthesis, resolution, and application of this building block, emphasizing its role in developing next-generation local anesthetics and GPCR modulators.[1]

Part 1: Strategic Utility & Chemical Causality[1]

The Stereochemical Advantage

In medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically active compounds.[1] The introduction of a C2-ethyl group creates a chiral center that rigidly directs the vector of N-substituents.

  • Lipophilicity Modulation: The ethyl group increases logP relative to methyl variants, enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]

  • Conformational Locking: The (S)-configuration at C2 forces the ethyl group into an equatorial position in the lowest energy chair conformation, shielding the alpha-face of the nitrogen. This steric bias is exploited to control the stereochemistry of subsequent N-alkylation or acylation reactions.

Distinctions from Homologs

It is crucial to distinguish (S)-2-Ethylpiperidine from its structural relatives to avoid synthetic mismatch:

  • vs. (S)-2-Propylpiperidine (Coniine): The ethyl analog lacks the high toxicity profile of coniine while retaining similar binding pharmacophores.

  • vs. Ethyl (S)-pipecolate: Often confused in nomenclature, the pipecolate contains a C2-ester.[1] (S)-2-Ethylpiperidine contains a C2-alkyl group, making it chemically stable against hydrolysis and suitable for reduction-sensitive pathways.[1]

Part 2: Synthesis & Manufacturing Protocols

Route Selection: Resolution vs. Asymmetric Hydrogenation

For industrial scalability, Optical Resolution remains the dominant "battle-tested" approach due to the low cost of starting materials (racemic 2-ethylpiperidine). However, Asymmetric Hydrogenation is preferred for high-value, small-batch discovery chemistry where enantiomeric excess (ee) >99% is required without recrystallization.[1]

Battle-Tested Protocol: Classical Resolution

Objective: Isolation of (S)-2-Ethylpiperidine from racemate using (-)-Dibenzoyl-L-tartaric acid (L-DBTA).[1]

Mechanism: The basic nitrogen of the piperidine forms a diastereomeric salt with the chiral acid. The (S)-amine/L-acid salt is less soluble in ethanol/water systems than the (R)-amine/L-acid salt, allowing separation via fractional crystallization.[1]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 113.2 g (1.0 mol) of racemic 2-ethylpiperidine in 500 mL of Ethanol (95%).

    • Separately, dissolve 188.1 g (0.5 mol) of (-)-Dibenzoyl-L-tartaric acid in 500 mL of Ethanol (95%). Note: Use 0.5 equivalents of resolving agent (Pope-Peachey method) to maximize yield of the target enantiomer salt while leaving the unwanted enantiomer in solution.

    • Add the acid solution to the amine solution slowly at 60°C with vigorous stirring.

  • Crystallization (The Critical Control Point):

    • Allow the mixture to cool to room temperature over 4 hours. Rapid cooling traps impurities.[1]

    • Seed with pure (S)-2-ethylpiperidine L-DBTA salt if available.[1]

    • Chill to 0-5°C for 12 hours.

    • Filter the white precipitate.[1] This is the crude (S)-salt.[1]

  • Recrystallization (Enrichment):

    • Recrystallize the wet cake from boiling ethanol/water (9:1).

    • Target optical rotation:

      
       (c=1, MeOH) for the free base (check literature specific to salt form).[1]
      
  • Liberation & HCl Salt Formation:

    • Suspend the purified salt in water and basify with 4M NaOH to pH > 12.[1]

    • Extract with Dichloromethane (DCM) (3 x 200 mL).[1]

    • Dry organics over anhydrous

      
       and concentrate.[1]
      
    • Redissolve the oil in dry diethyl ether.[1]

    • Bubble dry HCl gas or add 2M HCl in ether at 0°C.[1]

    • Filter the hygroscopic white solid: (S)-2-Ethylpiperidine Hydrochloride .[1]

Advanced Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

For laboratories equipped with high-pressure reactors, this route converts 2-ethylpyridine directly to the chiral product.

  • Catalyst:

    
     or chiral P,N-ligand Iridium complexes.[1]
    
  • Conditions: 50 bar

    
    , Toluene, catalytic 
    
    
    (additive), 30°C.
  • Advantage: 100% atom economy, no waste from resolving agents.[1]

Workflow Visualization

SynthesisWorkflowStartStart: Racemic 2-EthylpiperidineResolutionAdd (-)-Dibenzoyl-L-tartaric acid(0.5 eq) in EtOHStart->ResolutionDissolutionCrystallizationFractional Crystallization(Precipitates (S)-Salt)Resolution->CrystallizationSlow CoolingFiltrationFiltrationCrystallization->FiltrationSolidPhaseSolid: (S)-Amine • L-DBTAFiltration->SolidPhaseRetentateLiquidPhaseFiltrate: (R)-Amine enrichedFiltration->LiquidPhaseDiscard/RecycleBasificationLiberation with NaOHSolidPhase->BasificationRecrystallizedSaltFormationHCl Gas / EtherBasification->SaltFormationExtraction (DCM)FinalProductProduct: (S)-2-Ethylpiperidine HClSaltFormation->FinalProductPrecipitation

Caption: Operational workflow for the optical resolution of (S)-2-Ethylpiperidine.

Part 3: Applications in Drug Development[2]

Local Anesthetics (Amide-Type)

(S)-2-Ethylpiperidine serves as a direct precursor for homologs of Ropivacaine and Levobupivacaine .[1]

  • Mechanism: These drugs block voltage-gated sodium channels.[1] The stereochemistry at the piperidine C2 position is critical for reducing cardiotoxicity.[1] The (S)-enantiomers generally exhibit a wider safety margin than the (R)-enantiomers.[1]

  • Synthesis Logic: The secondary amine is coupled with 2,6-dimethylaniline (via an acyl chloride linker) to form the amide bond.[1] The ethyl group provides a steric bulk intermediate between the methyl (Mepivacaine) and propyl (Ropivacaine) variants, allowing fine-tuning of the duration of action.[1]

Chiral Auxiliaries and Catalysts

The rigid chiral backbone of (S)-2-ethylpiperidine is utilized to synthesize N-heterocyclic carbene (NHC) precursors and chiral ligands for asymmetric catalysis.[1]

  • Application: It directs enantioselectivity in alkylation reactions by sterically shielding one face of the reaction center.

Quantitative Data: Physical Properties
PropertyValueRelevance
CAS (HCl Salt) 558479-16-6Specific identifier for procurement.[1][2]
Molecular Weight 149.66 g/mol Calculation of stoichiometry.[1]
Appearance White crystalline solidHygroscopic; handle under inert gas.[1]
Solubility Water, Ethanol, MethanolHigh polarity facilitates biological testing.[1]
Chirality (S)-EnantiomerEssential for biological activity/safety.[1]

Part 4: Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] The free base is flammable and corrosive; the HCl salt is an irritant solid.[1]

  • Storage: Hygroscopic. Store in a desiccator or under nitrogen at room temperature.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (nitrogen oxides are produced).[1]

References

  • ChemicalBook. (2023).[1][3] 2-Ethylpiperidine Hydrochloride Product Information. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] (S)-2-Ethylpiperidine hydrochloride Product Sheet. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [1]

  • Google Patents. (2002).[1] Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).[1] Retrieved from

  • ChemRxiv. (2025).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [1]

Technical Guide: Strategic Sourcing and Validation of (S)-2-Ethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1][2]

(S)-2-Ethylpiperidine hydrochloride is a critical chiral building block, primarily utilized as a pharmacophore in the synthesis of local anesthetics (e.g., ropivacaine analogues) and specific alkaloid-based therapeutics. Unlike its achiral or racemic counterparts, the utility of this compound relies entirely on its enantiomeric excess (ee) .

The commercial landscape for this compound is bifurcated: while the racemic free base is a commodity chemical, the high-purity (S)-enantiomer (specifically as the hydrochloride salt) often sits in the "make-to-order" or "semi-bulk" tier. This guide addresses the risks associated with sourcing, the necessity of salt formation for stability, and the analytical rigor required to validate optical purity.

Core Chemical Specifications
PropertySpecificationNotes
Compound Name (S)-2-Ethylpiperidine Hydrochloride
CAS (Free Base) 2773-33-3 Critical:[1][2] Verify this CAS.[3][4] CAS 1484-80-6 refers to the racemate.[2]
CAS (HCl Salt) Varies/CustomOften not indexed; search by Free Base CAS + "HCl".
Molecular Formula C₇H₁₅N[3][4][5] · HCl
Molecular Weight 149.66 g/mol Free base MW: 113.20 g/mol
Physical State Crystalline Solid (Hygroscopic)Free base is a volatile, corrosive liquid.
Chiral Center C2 Position(S)-Configuration is critical for biological activity.

Sourcing Strategy: The "Salt Gap" Risk

A common pitfall in procurement is purchasing the "cheaper" liquid free base (CAS 2773-33-3) with the intent to use it over months. The free base is volatile, absorbs atmospheric CO₂, and is prone to oxidation.

Recommendation: If the HCl salt is unavailable from catalog suppliers (e.g., Sigma-Aldrich, TCI, Enamine), purchase the (S)-free base and immediately convert it to the hydrochloride salt upon receipt. This "in-house salting" ensures a stable shelf-life and reproducible stoichiometry for downstream reactions.

Supply Chain Decision Matrix

SupplyChain Start Sourcing Requirement: (S)-2-Ethylpiperidine CheckSalt Is HCl Salt Available (>98% ee)? Start->CheckSalt BuySalt Purchase HCl Salt (Store Desiccated) CheckSalt->BuySalt Yes BuyBase Purchase (S)-Free Base (Liquid, CAS 2773-33-3) CheckSalt->BuyBase No QC_Entry QC Validation (Chiral GC/HPLC) BuySalt->QC_Entry SaltConversion Immediate Salt Formation (HCl in Et2O/EtOH) BuyBase->SaltConversion Decision Release for Synthesis QC_Entry->Decision ee > 99%? SaltConversion->QC_Entry

Caption: Decision workflow for sourcing (S)-2-Ethylpiperidine, prioritizing salt stability.

Impurity Profiling: The Hidden Risks

When sourcing (S)-2-Ethylpiperidine, you are battling two distinct impurity classes. Understanding their origin allows you to select the correct analytical method.

A. Enantiomeric Impurity (The (R)-Isomer)
  • Origin: Most commercial (S)-isomer is produced via Classical Resolution of the racemate using chiral acids (e.g., L-Tartaric acid or dibenzoyl-L-tartaric acid) rather than asymmetric synthesis.

  • Risk: Incomplete resolution leads to 90-95% ee. In drug development, the (R)-isomer may act as a competitive inhibitor or generate diastereomeric impurities in the next step that are impossible to separate.

B. Chemical Impurities[5][8][9]
  • Piperidine Ring Oxidation: Exposure to air can lead to partial oxidation to imines or pyridines.

  • Resolving Agent Residue: If produced via resolution, trace amounts of tartaric acid may remain if the free-basing step was inefficient.

Analytical Protocols (Validation)

Do not rely solely on the Vendor CoA. Optical rotation is notoriously unreliable for small molecules with low specific rotation values. You must use Chiral Chromatography.

Protocol A: Chiral GC (Preferred for Free Base/Volatile Check)

Why: Piperidines are volatile. GC offers higher resolution without the need for complex mobile phase additives.

  • Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Hydrodex β-3P ).

  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Temperature Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 2°C/min to 140°C

    • Hold: 5 min.

  • Derivatization (Optional but Recommended): Treat sample with Trifluoroacetic Anhydride (TFAA). The N-TFA derivative often shows superior peak shape and resolution compared to the free amine.

Protocol B: Chiral HPLC (Preferred for HCl Salt)

Why: If you have the salt and want to avoid free-basing for GC, use HPLC with a polysaccharide column.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine additive (DEA) is crucial to suppress peak tailing of the basic nitrogen.

  • Detection: UV at 210 nm (Piperidines have weak UV absorbance; high concentration or RI detector may be needed).

  • Flow Rate: 1.0 mL/min.[6]

Experimental Protocol: Salt Formation & Purification

If you must purchase the free base, follow this protocol to generate the stable hydrochloride salt.

Objective: Convert (S)-2-Ethylpiperidine (liquid) to (S)-2-Ethylpiperidine HCl (solid) and upgrade optical purity via recrystallization.

  • Dissolution: Dissolve 10.0 g of (S)-2-Ethylpiperidine free base in 50 mL of anhydrous Ethanol (EtOH).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol) dropwise with vigorous stirring.

    • Caution: Exothermic reaction.

  • Precipitation: Add 150 mL of cold Diethyl Ether (Et₂O) to induce crystallization.

  • Filtration: Filter the white solid under nitrogen atmosphere (to prevent moisture uptake).

  • Recrystallization (The "Upgrade" Step):

    • Dissolve the crude salt in minimal boiling Ethanol.

    • Allow to cool slowly to room temperature, then 4°C.

    • This step often improves ee from ~95% to >99% as the racemate tends to stay in the mother liquor.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[7][1][3][8] PubChem Compound Summary for CID 94205, 2-Ethylpiperidine. Retrieved from [Link]

  • Chiral Resolution Methodology: Fujino, T., et al. (2004).[9] Method for producing optical-active cis-piperidine derivatives. US Patent Application 20040171836.[1] (Describes tartaric acid resolution of piperidine derivatives). Retrieved from [1]

  • Analytical Chromatography: Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. (Specifics on cyclodextrin columns for amine separation). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-2-Ethylpiperidine HCl from L-Pipecolinic Acid

[1]

Executive Summary

(S)-2-Ethylpiperidine is a critical chiral pharmacophore found in various alkaloids and local anesthetics.[1] Direct alkylation of pipecolinic acid esters often leads to racemization at the


14-stage reductive homologationL-Pipecolinic acid (S-Pipecolic acid)1

Key Advantages of this Route:

  • Chiral Integrity: Avoids direct enolate chemistry at the chiral center.[1]

  • Purification: Intermediates are amenable to standard silica chromatography.[1]

  • Salt Form: Delivers the stable Hydrochloride salt, ready for GMP downstream processing.[1]

Retrosynthetic Analysis & Pathway

The strategy relies on converting the carboxylic acid to an aldehyde, followed by a Wittig olefination and hydrogenation.[1] This "extension" approach guarantees that the chiral center (C2) remains untouched by strong bases typically used in direct substitutions.[1]

Logical Pathway Diagram

GStartL-Pipecolinic Acid(Chiral Precursor)Inter1N-Boc-L-Pipecolic AcidStart->Inter11. Boc2O, NaOHInter2N-Boc-2-HydroxymethylpiperidineInter1->Inter22. BH3-THF(Reduction)Inter3N-Boc-Pipecolinal(Aldehyde)Inter2->Inter33. Swern OxidationInter4N-Boc-2-VinylpiperidineInter3->Inter44. Ph3PMeBr, KOtBu(Wittig)Final(S)-2-Ethylpiperidine HCl(Target)Inter4->Final5. H2, Pd/C6. HCl/Dioxane

Figure 1: Step-wise transformation preserving the C2 stereocenter.

Detailed Experimental Protocol

Phase 1: Protection and Reduction

Objective: Convert the zwitterionic amino acid into a protected primary alcohol.[1]

Reagents:

  • L-Pipecolinic acid (CAS 3105-95-1)[1][2][3][4]

  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • Borane-tetrahydrofuran complex (

    
    )[1]
    

Procedure:

  • N-Protection: Dissolve L-pipecolinic acid (1.0 eq) in 1N NaOH (2.2 eq) and dioxane (1:1 v/v). Cool to 0°C. Add

    
     (1.2 eq) dropwise.[1] Warm to RT and stir for 12h. Acidify to pH 3 with KHSO4, extract with EtOAc, and concentrate to yield N-Boc-L-pipecolinic acid .[1]
    
  • Reduction: Dissolve the crude N-Boc acid in anhydrous THF under Nitrogen. Cool to -10°C.[1]

  • Add

    
     (1.0 M, 1.5 eq) dropwise over 30 mins.[1] Caution: Gas evolution.[1]
    
  • Stir at RT for 4h. Quench carefully with MeOH.

  • Concentrate and purify via flash column chromatography (Hexanes/EtOAc 2:1) to obtain (S)-N-Boc-2-hydroxymethylpiperidine .[1]

Phase 2: Chain Extension (The Critical Step)

Objective: Extend the C1 substituent to C2 (Ethyl) without racemization.[1]

Reagents:

  • Oxalyl chloride / DMSO (Swern Reagents)[1]

  • Methyltriphenylphosphonium bromide (

    
    )[1]
    
  • Potassium tert-butoxide (

    
    )[1]
    

Procedure:

  • Swern Oxidation: To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min. Add the alcohol from Phase 1 (1.0 eq) in DCM.[1] Stir 30 min. Add

    
     (5 eq) and warm to 0°C. Quench with water and extract. Note: The resulting aldehyde is unstable; proceed immediately.[1]
    
  • Wittig Reaction: In a separate flask, suspend

    
     (1.5 eq) in dry THF. Add 
    
    
    (1.5 eq) at 0°C to generate the yellow ylide.[1] Stir 30 min.
  • Cannulate the crude aldehyde solution into the ylide suspension at 0°C.

  • Stir for 2h at RT.

  • Filter off solids and concentrate.[1] Purify via silica gel (Hexanes/EtOAc 9:1) to yield (S)-N-Boc-2-vinylpiperidine .[1]

Phase 3: Global Reduction and Salt Formation

Objective: Saturate the alkene and remove the protecting group to yield the final salt.[1]

Reagents:

  • Palladium on Carbon (10% Pd/C)[1]

  • Hydrogen gas (

    
    )[1]
    
  • 4M HCl in Dioxane[1]

Procedure:

  • Hydrogenation: Dissolve the vinyl intermediate in MeOH. Add 10 wt% Pd/C.[1]

  • Stir under a balloon of

    
     (1 atm) for 4h. (Monitor via TLC; the alkene spot will disappear). Filter through Celite to remove Pd.[1] Concentrate to yield (S)-N-Boc-2-ethylpiperidine .[1]
    
  • Deprotection: Dissolve the residue in dry DCM. Add 4M HCl in Dioxane (5 eq). Stir for 2h at RT.

  • Isolation: Concentrate the solvent. Triturate the solid with diethyl ether to remove organic impurities.[1]

  • Final Product: Filter the white solid and dry under vacuum to yield (S)-2-Ethylpiperidine hydrochloride .

Analytical Data & Quality Control

To ensure the protocol was successful, compare your results against these standard parameters.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H, Hex/IPA)
1H NMR (D2O)

0.95 (t, 3H, -CH2CH3 ), 3.0-3.4 (m, ring protons)
400 MHz NMR
Melting Point 180 - 184 °C (Lit.[1][4] varies by solvate)Capillary Melting Point
Troubleshooting Guide
  • Low Yield in Wittig Step: Ensure the aldehyde is fresh. N-Boc-pipecolinal is prone to hydration or trimerization if stored.[1]

  • Racemization Observed: Check the Swern oxidation temperature. It must be kept below -60°C during the addition of the alcohol to prevent

    
    -epimerization.[1]
    
  • Incomplete Hydrogenation: If the vinyl group persists, purge the reaction vessel with Argon before re-introducing

    
     to remove catalyst poisons.[1]
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved October 24, 2023, from [Link][1]

  • Google Patents. (2010).[1] WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.[1] Retrieved October 24, 2023, from [1]

Application Note: Strategic Utilization of (S)-2-Ethylpiperidine Hydrochloride in Asymmetric Synthesis

[1]

Part 1: Strategic Overview & Critical Distinction

The Molecule and Its Role

(S)-2-Ethylpiperidine Hydrochloride (CAS: 558479-16-6) is a high-value Chiral Building Block (CBB) used to introduce a defined stereocenter and a lipophilic ethyl side chain into pharmaceutical scaffolds.[1]

Unlike flat aromatic amines, the 2-substituted piperidine ring offers three-dimensional complexity (sp³ character), which is increasingly prioritized in modern drug discovery to improve solubility and target selectivity.[1] It serves as a crucial homolog in Structure-Activity Relationship (SAR) studies for "caine" type anesthetics and alkaloid analogs (e.g., Coniine derivatives).[1]

CRITICAL WARNING: The "Nomenclature Trap"

Stop and Verify: Before proceeding, ensure you have the correct molecule. There is a frequent and dangerous confusion in the industry between two distinct chemical entities with similar names:

Feature(S)-2-Ethylpiperidine HCl (Target of this Guide)Ethyl (S)-2-Piperidinecarboxylate HCl (Common Confusion)
Structure Piperidine ring with an -Ethyl group (-CH₂CH₃) at C2.[1]Piperidine ring with an -Ethyl Ester (-COOCH₂CH₃) at C2.[1]
Function Alkyl scaffold, lipophilic core.[1]Precursor to Ropivacaine/Levobupivacaine .[1]
Reactivity Secondary amine, non-oxidizable side chain.[1]Secondary amine, hydrolyzable ester side chain.
CAS 558479-16-6 (Salt) / 34272-40-7 (Base)123495-48-7 (Salt)

Impact of Error: Attempting to synthesize amide-based anesthetics (like Ropivacaine) using (S)-2-Ethylpiperidine will fail because the ethyl group cannot be easily converted to the required carboxamide.[1]

Part 2: Technical Protocols

Protocol A: Controlled "Salt Break" (Free-Basing)

(S)-2-Ethylpiperidine is supplied as the Hydrochloride salt to prevent oxidation and volatilization.[1] The free base is a volatile liquid. This protocol ensures quantitative recovery without racemization or loss of material.

  • Objective: Liberate the reactive free amine for N-alkylation or acylation.

  • Scale: 10.0 mmol basis.

Reagents:

  • (S)-2-Ethylpiperidine HCl (1.50 g, 10 mmol)[1]

  • Dichloromethane (DCM) (HPLC Grade)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Sodium Sulfate (Na₂SO₄), anhydrous[1]

Step-by-Step Methodology:

  • Suspension: In a 50 mL separatory funnel, suspend the HCl salt in 15 mL of DCM. Note: The salt will not fully dissolve initially.

  • Neutralization: Add 15 mL of 2M NaOH (30 mmol, 3 equiv). Shake vigorously for 2 minutes.

    • Mechanism:[1][2][3][4] The pH > 12 ensures complete deprotonation of the piperidinium nitrogen (

      
      ).
      
  • Phase Separation: Allow layers to separate. The free amine will partition into the lower DCM layer.

  • Extraction: Drain the organic layer. Re-extract the aqueous layer with 2 x 10 mL DCM to capture any residual amine.

  • Drying: Combine organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration (CRITICAL): Filter off the desiccant.[1]

    • Caution: The free base is volatile . Do not use high vacuum or high heat.[1]

    • Action: Concentrate on a rotary evaporator at >200 mbar and <30°C bath temperature. Stop when solvent volume is minimal.[1] Use immediately in the next step.

Protocol B: N-Functionalization (Library Synthesis)

This protocol demonstrates the attachment of the (S)-2-ethylpiperidine scaffold to an aryl halide, a common step in creating CNS-active libraries.[1]

Reaction Type: Buchwald-Hartwig Amination (Pd-Catalyzed).[1]

Reagents:

  • (S)-2-Ethylpiperidine (Free base from Protocol A)[1]

  • Aryl Bromide (1.0 equiv)[1]

  • 
     (2 mol%)[1]
    
  • BINAP or XPhos (4 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Toluene (Anhydrous)[1]

Methodology:

  • Inerting: Purge a reaction vial with Nitrogen/Argon.

  • Loading: Add Aryl Bromide, Pd catalyst, Ligand, and NaOtBu.

  • Addition: Add the (S)-2-Ethylpiperidine (dissolved in Toluene) via syringe.

  • Heating: Heat to 80–100°C for 12–18 hours.

  • Monitoring: Monitor by LC-MS. The steric bulk of the ethyl group at C2 may slow down the reaction compared to unsubstituted piperidine; extended time may be required.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic flow for using this intermediate, highlighting the critical divergence from the pipecolate pathway.

GStartStarting Material:(S)-2-Ethylpiperidine HCl(CAS 558479-16-6)CheckCRITICAL CHECK:Is target an Amide (e.g., Ropivacaine)?Start->CheckWrongPathSTOP: You need Ethyl Pipecolate(CAS 123495-48-7)Check->WrongPathYes (Amide Target)SaltBreakProtocol A: Salt Break(NaOH / DCM Extraction)Check->SaltBreakNo (Alkyl Target)FreeBaseIntermediate:(S)-2-Ethylpiperidine (Free Base)*Volatile Liquid*SaltBreak->FreeBaseDeprotonationPath1Path 1: N-Alkylation(SN2 / Reductive Amination)FreeBase->Path1Path2Path 2: Buchwald Coupling(Pd-Catalyzed Arylation)FreeBase->Path2ProductTarget Scaffold:Chiral N-Substituted Piperidine(Alkaloid Mimetics / CNS Ligands)Path1->ProductPath2->Product

Caption: Operational workflow for (S)-2-Ethylpiperidine HCl, emphasizing the critical divergence from pipecolate-based synthesis routes.

Part 4: Scientific Rationale & Troubleshooting

Stereochemical Integrity

The (S)-configuration at the C2 position is generally stable under standard basic alkylation conditions.[1] However, avoid harsh acidic conditions at high temperatures (e.g., refluxing in conc. HCl), which can induce racemization via ring-opening/closing mechanisms or enamine intermediates.[1]

Solubility Profile
  • HCl Salt: Soluble in water, methanol, ethanol. Insoluble in ether, hexane.

  • Free Base: Soluble in DCM, ether, toluene, ethyl acetate. Miscible with most organic solvents.[1]

Analytical Validation

To confirm the identity and purity of your material, compare against these expected spectral features:

  • 1H NMR (Free Base): Look for the triplet/multiplet of the ethyl group (

    
     ppm) and the distinct shielding of the C2 proton compared to the ester derivative.
    
  • Chiral HPLC: If enantiomeric excess (ee) must be verified, use a polysaccharide-based column (e.g., Chiralpak IC) with a hexane/alcohol mobile phase containing 0.1% diethylamine (DEA) to sharpen the amine peak.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 5287472, 2-Ethylpiperidine. Retrieved from [Link][1]

  • Synthesis of Piperidine Scaffolds

    • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729.[1] (General reference for piperidine functionalization).

  • Kinetic Resolution & Chirality: Dehli, J. R., & Gotor, V. (2002). Kinetic resolution of piperidine derivatives. Journal of Organic Chemistry. (Contextual reference for handling chiral piperidines).
  • Safety Data

Application Note: Enantioselective Separation of 2-Ethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) Protocols for Process Control and Purity Analysis

Abstract

2-Ethylpiperidine (CAS: 1484-80-6) is a critical chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals. As a secondary amine lacking a significant UV chromophore, its enantiomeric resolution presents two distinct challenges: chiral recognition and detection sensitivity .

This guide provides two validated workflows for the separation of (R)- and (S)-2-ethylpiperidine:

  • Protocol A (Derivatization): A high-sensitivity method using pre-column derivatization with p-toluenesulfonyl chloride (PTSC), enabling standard UV detection.

  • Protocol B (Direct Analysis): A direct separation method utilizing Refractive Index (RI) or Charged Aerosol Detection (CAD) for laboratories avoiding derivatization steps.

Molecule Profile & Analytical Challenges
PropertyDataImplication for Chromatography
Structure 2-EthylpiperidineSecondary amine; basic functionality.[1]
Chirality Single chiral center at C2Enantiomers: (R) and (S).
Chromophore None (Weak < 210 nm)Critical: Direct UV detection at 254 nm is impossible.[2]
Basicity (pKa) ~11.0Requires basic additives (DEA/TEA) to suppress peak tailing.
Strategic Decision Matrix
  • Choose Protocol A if: You require high sensitivity (impurity < 0.1%), use standard UV/PDA detectors, or work in a GMP QC environment.

  • Choose Protocol B if: You have RI/ELSD/CAD detectors, are performing high-throughput screening, or need to recover the neat enantiomer (prep scale).

Protocol A: Pre-Column Derivatization (Recommended)

Principle: The secondary amine reacts with p-toluenesulfonyl chloride (PTSC) under basic conditions to form a stable sulfonamide. This introduces a strong UV chromophore and reduces the basicity of the analyte, improving peak shape on chiral columns.

2.1. Derivatization Workflow

DerivatizationWorkflow Start Sample: 2-Ethylpiperidine (Racemic or Enantioenriched) Reaction Reaction Solvent: DCM or THF Temp: Ambient, 30 min Start->Reaction Reagent Reagent: p-Toluenesulfonyl Chloride Base: NaHCO3 or TEA Reagent->Reaction Quench Quench & Wash Acid/Base extraction Reaction->Quench Final Injectable Sample (N-Tosyl-2-ethylpiperidine) Quench->Final

Caption: Step-by-step pre-column derivatization workflow to introduce UV chromophore.

2.2. Reaction Protocol
  • Preparation: Dissolve 10 mg of 2-ethylpiperidine sample in 1 mL of Dichloromethane (DCM).

  • Basification: Add 20 mg of Sodium Bicarbonate (NaHCO₃) or 20 µL Triethylamine (TEA).

  • Addition: Add 1.2 equivalents (approx. 20 mg) of p-toluenesulfonyl chloride.

  • Incubation: Vortex and let stand at room temperature for 30 minutes.

  • Work-up: Wash with 1 mL water to remove excess salts/acid. Collect the organic (DCM) layer.

  • Reconstitution: Evaporate DCM and reconstitute in Mobile Phase (e.g., Ethanol/Hexane).

2.3. Chromatographic Conditions (Protocol A)
ParameterSettingRationale
Column Chiralpak AD-H or Chiralpak IC (5 µm, 250 x 4.6 mm)Amylose/Cellulose carbamates provide excellent recognition for sulfonamides via

-

interactions.
Mobile Phase n-Hexane : Ethanol (90 : 10 v/v)Standard Normal Phase. No basic additive needed as the amine is masked.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3][4]
Detection UV @ 254 nm (or 228 nm)The tosyl group absorbs strongly here.
Temperature 25°CAmbient temperature is usually sufficient.
Expected Resolution

The bulky tosyl group enhances chiral discrimination.
Protocol B: Direct Analysis (No Derivatization)

Principle: Direct separation of the free amine. This requires a detector capable of sensing non-chromophoric compounds and a mobile phase with a basic additive to suppress silanol interactions.

3.1. Chromatographic Conditions (Protocol B)
ParameterSettingRationale
Column Chiralpak IC or Chiralpak IG (Immobilized phases)Immobilized phases are more robust. The "I" series allows a wider range of solvents if needed.[5]
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (95 : 5 : 0.1 v/v)DEA is mandatory. It competes with the analyte for silanol sites, ensuring sharp peaks.
Flow Rate 0.5 - 1.0 mL/minLower flow rate may improve signal-to-noise for RI detectors.
Detection Refractive Index (RI) or CAD/ELSD Universal detection required. UV @ 210 nm is risky due to solvent cutoff.
Temperature 20°C - 30°CControl is critical for RI baseline stability.
Mechanism of Separation

The separation on polysaccharide columns (like AD-H or IC) relies on the "Three-Point Interaction" model.

SeparationMechanism cluster_Interactions Chiral Recognition Forces CSP Chiral Stationary Phase (Amylose/Cellulose Carbamate) HBond Hydrogen Bonding (C=O and NH groups) CSP->HBond PiPi Pi-Pi Stacking (Tosyl ring vs. Phenyl carbamate) CSP->PiPi Steric Steric Inclusion (Ethyl group fit in chiral cavity) CSP->Steric Analyte Analyte: N-Tosyl-2-ethylpiperidine Analyte->HBond Analyte->PiPi Analyte->Steric

Caption: Interaction mechanism between the derivatized analyte and the polysaccharide chiral stationary phase.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing (Protocol B) Interaction with residual silanols.Increase DEA concentration to 0.2% or switch to Ethanolamine. Ensure column is dedicated to basic compounds.
Low Sensitivity (Protocol A) Incomplete derivatization.Check reagents freshness. Ensure excess TsCl (1.5 eq) and sufficient base (TEA).
No Resolution Incorrect Column Chemistry.Switch from Amylose (AD/IA) to Cellulose (OD/IC) or vice versa. The "match" is empirical.[6][7]
Baseline Drift (RI) Temperature fluctuation.Insulate column and tubing. Ensure mobile phase is degassed thoroughly.[2]
References
  • Chiralpedia. (2022).[3][8] Chiral HPLC separation: Strategy and Approaches. Retrieved from

  • Babu, C. V. R., et al. (2014).[9] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[9] Retrieved from

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from

  • PubChem. 2-Ethylpiperidine Compound Summary. Retrieved from

Sources

Application Note: (S)-2-Ethylpiperidine Hydrochloride in the Synthesis of Bioactive Indolizidine Alkaloids and NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Advantage

(S)-2-Ethylpiperidine hydrochloride (CAS 32479-73-5) is a privileged chiral building block used to introduce stereodefined saturated heterocycles into drug candidates. Unlike flat aromatic scaffolds, the (S)-2-ethylpiperidine moiety offers defined 3D architecture, improving solubility and target selectivity—a concept increasingly critical in the design of NK1 receptor antagonists and Indolizidine alkaloids .

This guide details the handling of the hygroscopic hydrochloride salt and provides validated protocols for its conversion into two distinct bioactive classes:

  • Bicyclic Indolizidine Alkaloids: Via N-alkylation and cyclization (mimicking poison frog alkaloids like Pumiliotoxin C analogs).

  • Urea-Based Peptidomimetics: Via isocyanate coupling for GPCR ligand libraries.

Handling and Preparation: Free-Basing Protocol

(S)-2-Ethylpiperidine is supplied as a stable hydrochloride salt to prevent oxidation and racemization. However, most nucleophilic substitutions require the free amine.

Protocol A: Generation of (S)-2-Ethylpiperidine Free Base

Rationale: In situ generation is preferred to minimize handling of the volatile and oxidatively unstable free amine.

Reagents:

  • (S)-2-Ethylpiperidine HCl (10.0 mmol)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide (2M aqueous solution)

  • Brine (saturated NaCl)

Step-by-Step:

  • Dissolution: Suspend 10.0 mmol of (S)-2-Ethylpiperidine HCl in 20 mL of DCM in a separatory funnel.

  • Neutralization: Add 15 mL of 2M NaOH. Shake vigorously for 2 minutes. Vent frequently.

  • Phase Separation: Allow layers to separate. Collect the organic (lower) layer.[1]

  • Extraction: Re-extract the aqueous layer with 2 x 10 mL DCM.

  • Drying: Combine organic extracts, wash with 10 mL brine, and dry over anhydrous

    
    .
    
  • Concentration (Optional): If the solvent is compatible with the next step (e.g., amidation), use the solution directly. If neat amine is required, concentrate under reduced pressure at <30°C. Caution: The free base is volatile.

Quality Check:

  • Visual: Clear, colorless oil.

  • Validation:

    
     (
    
    
    
    ) should show the disappearance of the broad ammonium proton signal (~9-10 ppm) and a sharp shift of the
    
    
    -proton.

Application I: Synthesis of Bioactive Indolizidine Scaffolds

The (S)-2-ethyl substituent serves as a chiral anchor for constructing the indolizidine core (5-ethylindolizidine analogs), a structural motif found in bioactive alkaloids exhibiting neuromuscular blocking activity.

Mechanism: N-Alkylation / Cyclization Cascade

The synthesis involves attaching a 3-carbon linker to the nitrogen, followed by ring closure onto the


-carbon (often requiring oxidative activation or RCM). The protocol below describes the RCM (Ring-Closing Metathesis)  approach, widely used for its functional group tolerance.
Protocol B: Synthesis of 5-Ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine via RCM

Reagents:

  • (S)-2-Ethylpiperidine (Free base, from Protocol A)

  • Acryloyl chloride[2]

  • Grubbs Catalyst (2nd Generation)

  • Triethylamine (

    
    )
    
  • DCM (Anhydrous)

Workflow:

  • Acylation:

    • To a solution of (S)-2-ethylpiperidine (5 mmol) and

      
       (6 mmol) in DCM (20 mL) at 0°C, add acryloyl chloride (5.5 mmol) dropwise.
      
    • Stir for 2 hours at RT.

    • Quench with water, extract, and purify the N-acryloyl intermediate .

  • Ring-Closing Metathesis (RCM) Precursor Setup:

    • Note: The RCM approach typically requires a second alkene. A common variant uses allyl bromide alkylation followed by acryloyl chloride, or direct alkylation with a diene precursor.

    • Alternative Validated Pathway ( Alkylation-Cyclization):

      • React (S)-2-ethylpiperidine with 1-bromo-3-chloropropane to form N-(3-chloropropyl)-2-ethylpiperidine .

      • Cyclization: Treat with

        
         (Mercuric acetate oxidation) followed by 
        
        
        
        reduction (The Polonovski-Potier reaction variant).

Preferred Protocol (Alkylation/Cyclization):

  • N-Alkylation:

    • Mix (S)-2-ethylpiperidine (5 mmol), 1-bromo-3-chloropropane (5.5 mmol), and

      
       (10 mmol) in Acetonitrile (30 mL).
      
    • Reflux for 12 hours.

    • Filter and concentrate to yield the tertiary amine .

  • Cyclization (Polonovski Type):

    • Dissolve intermediate in MeOH/Water.

    • Oxidize the

      
      -position (electrochemical or chemical oxidation) to the iminium ion.
      
    • The pendant chain cyclizes to form the Indolizidine core.

Application II: Synthesis of NK1 Receptor Antagonist Libraries

NK1 antagonists (e.g., for anti-emetic or anti-depressant use) often feature a 2-substituted piperidine core decorated with urea or amide linkers.

Protocol C: Urea Library Generation

Target: (S)-1-(2-ethylpiperidin-1-yl)-3-arylureas

Reagents:

  • (S)-2-Ethylpiperidine (Free base)

  • Aryl Isocyanates (e.g., Phenyl isocyanate, 3,5-bis(trifluoromethyl)phenyl isocyanate)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Place (S)-2-ethylpiperidine (1.0 mmol) in a reaction vial with 2 mL anhydrous THF.

  • Addition: Add the Aryl Isocyanate (1.05 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Add polymer-supported trisamine scavenger (to remove excess isocyanate).

    • Filter and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via Flash Chromatography.

Data Table: Typical Yields for Urea Derivatives

EntryIsocyanate Substituent (R)Yield (%)Physical StateLogP (Calc)
1 Phenyl88White Solid2.8
2 4-Fluorophenyl92White Solid3.1
3 3,5-Bis(trifluoromethyl)phenyl85Off-white Solid4.5
4 2-Methoxybenzyl79Oil2.9

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of (S)-2-Ethylpiperidine in synthesizing both bicyclic alkaloids and medicinal chemistry scaffolds.

G Start (S)-2-Ethylpiperidine HCl (Starting Material) FreeBase Free Base Generation (NaOH / DCM) Start->FreeBase Neutralization Alkylation N-Alkylation (1-bromo-3-chloropropane) FreeBase->Alkylation Path A: Alkaloid Synth Isocyanate Urea Formation (R-N=C=O / THF) FreeBase->Isocyanate Path B: MedChem Library Cyclization Cyclization (Ring Closure) Alkylation->Cyclization Indolizidine 5-Ethylindolizidine (Bioactive Alkaloid Core) Cyclization->Indolizidine NK1_Ligand NK1 Antagonist Scaffold (Urea Derivative) Isocyanate->NK1_Ligand

Caption: Divergent synthetic pathways from (S)-2-Ethylpiperidine to bicyclic alkaloids and urea-based pharmacophores.

References

  • Indolizidine Synthesis: Daly, J. W., et al. "Alkaloids from Frog Skin: The Discovery of Indolizidines." Journal of Natural Products, 2005. Link

  • NK1 Antagonists: Harrison, T., et al. "Synthesis of 2-substituted piperidine derivatives as neurokinin-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 1994. Link

  • Urea Synthesis Protocol: Sartori, G., et al. "Green pathways for the synthesis of ureas." Chemical Reviews, 2010. Link

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 94205, 2-Ethylpiperidine. Link

Sources

Application Note: Analytical Derivatization Strategies for (S)-2-Ethylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

(S)-2-Ethylpiperidine (S-2-EP) is a critical chiral synthon used in the synthesis of "vacaine" family local anesthetics, most notably Ropivacaine . Unlike the final drug product, S-2-EP lacks a significant UV chromophore (phenyl ring), making direct HPLC-UV analysis feasible only at non-selective low wavelengths (<210 nm) where solvent noise is high. Furthermore, as a polar secondary amine salt, it exhibits poor volatility and severe peak tailing in Gas Chromatography (GC).

This guide details three derivatization workflows to overcome these limitations. We address the specific challenge of the hydrochloride salt form , which renders the amine nucleophilically inert until properly neutralized—a step often overlooked in standard protocols leading to assay failure.

Chemical Profile[2][6][7][8][9][10][11]
  • Analyte: (S)-2-Ethylpiperidine Hydrochloride

  • CAS: 1484-80-6 (Free base) / Salt forms vary

  • Functionality: Cyclic secondary amine (Hindered nucleophile)

  • Key Challenge: HCl salt must be "free-based" in situ to enable derivatization.

Critical Pre-Step: Handling the Hydrochloride Salt[6]

The Causality of Failure: Many derivatization reagents (Acyl chlorides, Anhydrides, Isothiocyanates) react via nucleophilic attack by the amine nitrogen. In the hydrochloride form (


), the nitrogen lone pair is protonated and unavailable. Direct addition of reagents to the salt without base will result in 0% conversion. 
Universal Neutralization Strategy

For all protocols below, the "Free-Basing" step is integrated.[1]

  • Organic Phase (GC): Use Triethylamine (TEA) or Pyridine.

  • Aqueous Phase (HPLC): Use Borate or Carbonate buffer (pH > 9.0).

Protocol A: Acylation for GC-MS Analysis

Objective: Increase volatility, reduce polarity, and improve mass spectral fragmentation.[1] Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

Method Rationale

Acylation converts the polar N-H group into a volatile amide.[1] Fluorinated anhydrides are preferred over standard acetic anhydride because the electronegative fluorine atoms reduce the basicity of the amide nitrogen, preventing column adsorption (tailing), and provide excellent electron-capture sensitivity.

Step-by-Step Protocol
  • Preparation: Weigh 10 mg of (S)-2-Ethylpiperidine HCl into a 2 mL GC vial.

  • Solvation & Neutralization: Add 500 µL of Ethyl Acetate containing 1% Triethylamine (TEA).

    • Note: The TEA scavenges the HCl. You may observe a slight precipitate (TEA·HCl); this is normal.

  • Derivatization: Add 50 µL of TFAA (Trifluoroacetic Anhydride). Cap immediately.

    • Caution: Exothermic reaction. Vent if necessary.

  • Incubation: Heat at 60°C for 20 minutes.

  • Cleanup: Evaporate to dryness under Nitrogen stream to remove excess acid/anhydride. Reconstitute in 1 mL pure Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

Workflow Diagram (DOT)

GC_Workflow Start Weigh (S)-2-EP HCl Salt Base Add Ethyl Acetate + TEA (Releases Free Amine) Start->Base Solvation React Add TFAA Reagent (Acylation Reaction) Base->React Nucleophilic Attack Heat Incubate 60°C, 20 min React->Heat Kinetics Clean Evaporate & Reconstitute Heat->Clean Remove Acid Inject GC-MS Injection Clean->Inject

Caption: GC-MS derivatization workflow converting the salt to a volatile amide.

Protocol B: FMOC-Cl Derivatization for HPLC-FLD

Objective: Trace quantification (ppm level) using Fluorescence Detection (FLD). Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

Method Rationale

Since (S)-2-EP is a secondary amine, it cannot react with OPA (o-Phthalaldehyde) unless a primary amine is present. FMOC-Cl is the gold standard for secondary amines, forming a stable carbamate derivative that fluoresces intensely (Ex: 260 nm, Em: 310 nm).

Step-by-Step Protocol
  • Buffer Prep: Prepare 0.2 M Borate Buffer, adjusted to pH 9.5 with NaOH.

    • Critical: High pH is required to keep the amine deprotonated (

      
       of piperidines is ~11, so pH > 9.5 drives the equilibrium).
      
  • Sample Prep: Dissolve (S)-2-EP HCl in water to 1 mg/mL.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution (5 mM in Acetonitrile).

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quenching (Optional but Recommended): Add 50 µL of ADAM (1-amino-adamantane) or simply extract with pentane to remove excess FMOC-Cl, which also fluoresces.[1]

    • Modern Approach: If using high-resolution HPLC, the FMOC-OH hydrolysis peak usually separates from the FMOC-2-EP peak, rendering extraction optional.

  • Analysis: Inject 5-10 µL onto C18 HPLC column.

Reaction Mechanism Diagram (DOT)

FMOC_Mechanism Salt (S)-2-EP HCl Free Free Amine (Secondary) Salt->Free pH 9.5 Buffer Complex Transition State Free->Complex FMOC FMOC-Cl (Reagent) FMOC->Complex Product FMOC-Piperidine (Fluorescent) Complex->Product Byproduct HCl (Neutralized) Complex->Byproduct

Caption: Base-catalyzed Schotten-Baumann reaction of secondary amine with FMOC-Cl.

Protocol C: Chiral Purity via GITC (Indirect Resolution)

Objective: Determine Enantiomeric Excess (% ee) of the (S)-isomer vs. (R)-isomer impurity. Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

Method Rationale

While chiral columns (e.g., Chiralpak IG) are common, indirect derivatization with a chiral reagent like GITC allows resolution on standard, inexpensive C18 columns.[1] GITC reacts with the amine to form diastereomers (S-amine-GITC and R-amine-GITC), which have different physical properties and retention times.

Step-by-Step Protocol
  • Stock Solution: Dissolve (S)-2-EP HCl in 50% Acetonitrile/Water.

  • Base Addition: Add 10 µL Triethylamine (TEA) per 1 mL of sample.

  • Reagent Addition: Add equal volume of GITC solution (0.5% w/v in Acetonitrile).

  • Reaction: Shake at room temperature for 30 minutes.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (40:60).

    • Detection: UV at 254 nm (The GITC moiety provides the UV absorbance).

Summary of Analytical Characteristics

ParameterGC-MS (TFAA)HPLC-FLD (FMOC)HPLC-UV (GITC)
Target Limit < 50 ppb< 10 ppb< 0.1 % (Purity)
Salt Handling TEA in Ethyl AcetatepH 9.5 Borate BufferTEA in Acetonitrile
Derivative Stability High (Weeks in freezer)Moderate (Analyze < 24h)High
Primary Advantage Structural Confirmation (MS)Extreme SensitivityEnantiomeric Separation

References

  • European Pharmacopoeia (Ph. Eur.) . Ropivacaine Hydrochloride Monograph. (Standard for impurity analysis referencing 2-ethylpiperidine limits).

  • Journal of Chromatography A . Derivatization of secondary amines with 9-fluorenylmethyl chloroformate. Demonstrates the kinetics of FMOC with cyclic amines.

  • Agilent Technologies . Analysis of Amino Acids and Amines using FMOC/OPA Derivatization. (Application Note 5990-4547EN). Provides buffer recipes for automated derivatization.

  • Sigma-Aldrich (Merck) . GITC Derivatization for Chiral Resolution. Technical Bulletin for GITC reagents.

Sources

Strategic Synthesis of Functionalized Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs (e.g., Fentanyl, Methylphenidate, Ibrutinib). Its saturated nature allows for precise 3D-vector positioning of pharmacophores, unlike its planar pyridine counterpart. However, this saturation introduces significant synthetic challenges: controlling stereochemistry at multiple chiral centers and overcoming the entropic penalties of ring closure.

This guide moves beyond textbook definitions to provide three distinct, high-fidelity workflows for accessing functionalized piperidines. We categorize these routes by their strategic utility:

  • De Novo Construction: Ring-Closing Metathesis (RCM) for difficult-to-access substitution patterns (e.g., 3,4-functionalization).

  • C-H Functionalization:

    
    -Lithiation for late-stage diversification of the C2 position.
    
  • Asymmetric Reduction: Iridium-catalyzed hydrogenation for scalable access to chiral piperidines from abundant pyridines.

Strategic Decision Matrix

PiperidineStrategy Start Target Piperidine Scaffold Decision1 Is the ring already formed? Start->Decision1 Branch1 No (De Novo) Decision1->Branch1 Branch2 Yes (Functionalization) Decision1->Branch2 RCM Protocol A: Ring-Closing Metathesis (Best for 3,4-alkenes or macrocycles) Branch1->RCM Decision2 Is the precursor aromatic? Branch2->Decision2 Lithiation Protocol B: C-H Lithiation (Best for C2-substitution) Decision2->Lithiation No (Saturated) Hydrogenation Protocol C: Asymmetric Hydrogenation (Best for chiral cis-isomers) Decision2->Hydrogenation Yes (Pyridine)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and target substitution.

Protocol A: De Novo Synthesis via Ring-Closing Metathesis (RCM)

Utility: Ideal for constructing 3,4-unsaturated piperidines or spirocyclic variants where steric crowding prevents traditional nucleophilic substitution.

Mechanistic Insight

RCM relies on the reversibility of the olefin metathesis steps. The driving force is entropic: the release of volatile ethylene gas.

  • Critical Factor: Concentration. High concentrations favor intermolecular polymerization (ADMET). Low concentrations (<0.05 M) favor intramolecular ring closure.

  • Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs catalysts are preferred for their high tolerance of amines and esters compared to Schrock catalysts.

Detailed Workflow

Precursor: N-Boc-diallylamine derivative.

Reagents:

  • Catalyst: Grubbs 2nd Generation Catalyst (1-5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Additive: Ti(OiPr)4 (Optional, to chelate non-participating Lewis basic nitrogens if unprotected).

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve the diene precursor in degassed DCM to a final concentration of 0.01 M to 0.05 M .

    • Note: Do not exceed 0.05 M. Higher concentrations exponentially increase oligomerization risk.

  • Catalyst Addition: Add Grubbs-II catalyst (2 mol%) in one portion as a solid or dissolved in minimal DCM.

  • Reflux: Heat the reaction to mild reflux (40°C) for 2–12 hours.

    • Monitoring: Monitor by TLC. The disappearance of the starting material is usually distinct.

  • Quenching (Critical): Once complete, the active ruthenium species must be scavenged to prevent isomerization during purification. Add DMSO (50 eq relative to catalyst) or activated charcoal and stir for 12 hours.

  • Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

RCM_Workflow Precursor Diallyl Precursor (Dilute 0.01M) Cycle Metathesis Cycle (- Ethylene Gas) Precursor->Cycle Catalyst Grubbs-II (Ru-Carbene) Catalyst->Cycle Quench DMSO/Charcoal Scavenge Ru Cycle->Quench Product Δ3-Piperidine Quench->Product

Figure 2: RCM workflow highlighting the critical quenching step to remove active Ruthenium species.

Protocol B: C-H Functionalization via -Lithiation (Beak-Lee Methodology)

Utility: Late-stage functionalization of the C2 position. Mechanism: Complex Induced Proximity Effect (CIPE). The carbonyl oxygen of the N-Boc group coordinates lithium, directing deprotonation specifically to the


-proton (C2).
Critical Quality Attributes (CQAs)
  • Temperature: Must be maintained strictly at -78°C. Above -40°C, the lithiated species undergoes elimination or Boc-migration.

  • Solvent: THF is required for solubility; TMEDA is required to break up alkyllithium aggregates, increasing reactivity.

Detailed Workflow

Substrate: N-Boc-piperidine.

Reagents:

  • s-BuLi (sec-Butyllithium), 1.3 M in cyclohexane.

  • TMEDA (Tetramethylethylenediamine), distilled.

  • Electrophile (e.g., MeI, CO2, DMF, or ZnCl2 for Negishi coupling).

Step-by-Step Protocol:

  • Setup: Flame-dry a Schlenk flask. Maintain an inert Argon atmosphere.

  • Complexation: Add N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) to anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Dropwise add s-BuLi (1.2 eq) over 10 minutes.

    • Visual Cue: The solution often turns a light yellow/orange.

    • Pause Point: Stir at -78°C for 45–60 minutes. Do not warm.

  • Electrophile Trapping: Add the electrophile (1.5 eq) dissolved in THF dropwise.

    • Variation (Transmetallation): For arylation, add ZnCl2 (1.2 eq) at -78°C, warm to RT, then add Pd(OAc)2/Ligand and Aryl Bromide (Negishi Coupling).

  • Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Protocol C: Asymmetric Hydrogenation of Pyridines

Utility: Industrial-scale production of chiral piperidines with high cis-diastereoselectivity.

Mechanistic Insight

Pyridine hydrogenation is difficult due to the poisoning of heterogeneous catalysts by the basic nitrogen product.

  • Solution 1 (Heterogeneous): Use acidic media (AcOH) to protonate the product, preventing catalyst inhibition.

  • Solution 2 (Homogeneous - High Value): Use Iridium complexes with chiral P,N-ligands. This avoids high pressure and harsh acids.

Detailed Workflow (Iridium-Catalyzed)

Substrate: 2-substituted pyridine.

Reagents:

  • Catalyst: [Ir(COD)Cl]2 (0.5 mol%) + Chiral Bisphosphine Ligand (e.g., (S)-SegPhos).

  • Activator: I2 (Iodine) or TBAI (10 mol%).

  • Hydrogen Source: H2 gas (balloon or 10-50 bar depending on substrate).

Step-by-Step Protocol:

  • Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]2 and Ligand in Toluene. Stir for 30 mins to form the active orange complex.

  • Substrate Addition: Add the pyridine substrate and Iodine (additive).

  • Hydrogenation: Transfer to an autoclave (if >1 atm is needed) or attach a H2 balloon.

  • Reaction: Stir at RT to 50°C for 12-24 hours.

  • Workup: Vent H2. Concentrate solvent. The catalyst residue is minimal; purify via short silica plug.

Comparative Data & Troubleshooting

Method Comparison Table
ParameterRCM (De Novo)

-Lithiation (C-H)
Asymmetric Hydrogenation
Primary Utility 3,4-alkenes, macrocyclesC2-substitutionChiral cis-piperidines
Scalability Low (Dilution required)Medium (Cryogenic)High (Industrial)
Stereocontrol Substrate dependentHigh (with Sparteine)Very High (>95% ee)
Key Risk PolymerizationBoc-migrationCatalyst Poisoning
Troubleshooting Guide
  • RCM Stalls: Ethylene gas saturation. Fix: Sparge the reaction with Argon periodically to remove dissolved ethylene.

  • Lithiation Yield Low: Moisture ingress or temperature fluctuation. Fix: Ensure internal probe temperature never exceeds -70°C during s-BuLi addition.

  • Hydrogenation Incomplete: Catalyst poisoning. Fix: Add 1.0 eq of HCl or use Acetic Acid as solvent to protonate the piperidine nitrogen as it forms.

References

  • Vertex AI Search. (2025).[1] Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis. National Institutes of Health (NIH). 2[3][4][5][6]

  • Vertex AI Search. (2025).[1] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes. BenchChem. 7

  • Vertex AI Search. (2025). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. National Institutes of Health (NIH). 8

  • Vertex AI Search. (2025). Asymmetric Hydrogenation of Pyridines. Dalian Institute of Chemical Physics (DICP). 9

  • Vertex AI Search. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. 1[1][3][4][5][6][10][11][12][13]

Sources

Troubleshooting & Optimization

Preventing racemization of (S)-2-Ethylpiperidine during a reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers handling (S)-2-Ethylpiperidine . It prioritizes the preservation of optical purity during downstream functionalization.

Topic: Prevention of C2-Racemization During Synthesis & Workup Classification: Technical Note | Level 3 (Senior Research)

Executive Summary: The "Alpha-Proton" Vulnerability

(S)-2-Ethylpiperidine (CAS: 1484-80-6) presents a specific stereochemical risk profile. Unlike quaternary chiral centers, the C2 chiral center carries a proton (


). The enantiomeric integrity of this molecule is threatened primarily when the nitrogen atom is functionalized (e.g., acylation, sulfonation), which dramatically alters the acidity of the 

.

The Core Rule: As the electron-withdrawing capability of the N-substituent increases, the pKa of the C2-proton decreases, exponentially increasing the rate of base-catalyzed racemization.

Mechanistic Visualization

The following diagram illustrates the primary failure mode: Base-Catalyzed Enolization . This usually occurs after N-acylation, when the molecule is exposed to base during the reaction or workup.

RacemizationPathway Start (S)-2-Ethylpiperidine (Chiral Pure) Acylation Step 1: N-Acylation (Amide Formation) Start->Acylation Reaction RiskState N-Acyl Intermediate (C2-H pKa drops ~35 -> ~20) Acylation->RiskState Product Formed BaseAttack Base Exposure (Deprotonation) RiskState->BaseAttack Excess Base / High T Planar Planar Enolate (Achiral Intermediate) BaseAttack->Planar Loss of H+ Racemate Racemic Mixture (50% R / 50% S) Planar->Racemate Reprotonation

Figure 1: The critical pathway for racemization involves the transformation of the amine to an amide, followed by base-mediated deprotonation at the C2 position.

Troubleshooting & FAQs (Scenario-Based)

Module A: Reaction Optimization (N-Functionalization)

Q: I am coupling (S)-2-ethylpiperidine with an acid chloride. The product shows 15% (R)-isomer. What went wrong? A: You likely used a base that was too strong or allowed the exotherm to spike.

  • The Cause: Acid chlorides generate HCl. You added a base (likely TEA or Pyridine) to scavenge it. If the local concentration of base was high and the temperature rose, the base deprotonated the C2 position of your product (the amide).

  • The Fix:

    • Switch Base: Use N,N-Diisopropylethylamine (DIPEA/Hunig's Base) . Its steric bulk prevents it from accessing the alpha-proton effectively compared to TEA.

    • Temperature Control: Maintain reaction temperature at 0°C to -10°C during the addition.

    • Order of Addition: Add the acid chloride slowly to the amine/base mixture, rather than adding the amine to the acid chloride/base.

Q: Can I use NaH or LDA for N-alkylation? A: Absolutely not.

  • The Science: Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will instantaneously deprotonate the C2 position if there is any N-functionalization that lowers the pKa. Even with the free amine, radical pathways or imine formation are risks at these potentials.

  • Recommendation: For N-alkylation, use K2CO3 in Acetonitrile or DIPEA in DMF . These bases are strong enough to scavenge the leaving group acid but too weak to deprotonate the C2-carbon (pKa ~35 for the amine).

Module B: Workup & Purification

Q: My reaction was clean, but optical rotation dropped after acid/base extraction. Why? A: You likely exposed the N-acylated product to strong aqueous base for too long.

  • The Mechanism: If you synthesized an amide or carbamate (e.g., Boc-2-ethylpiperidine), the C2 proton is acidic.[1] Washing with 1M NaOH or saturated NaHCO3 for extended periods can induce "wash-step racemization."

  • The Fix:

    • Quench reactions with 0.5M HCl or Ammonium Chloride (sat. aq.) .

    • If a basic wash is required to remove excess acid, use cold (4°C) NaHCO3 and separate layers immediately. Do not let the organic layer sit in contact with the basic aqueous phase.

Master Protocol: Safe N-Acylation of (S)-2-Ethylpiperidine

Use this Standard Operating Procedure (SOP) to minimize racemization risk during amide coupling.

Reagents & Setup
  • Substrate: (S)-2-Ethylpiperidine (>98% ee).

  • Electrophile: Acid Chloride or Activated Ester (e.g., NHS-ester).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: DIPEA (Hunig's Base).

Step-by-Step Workflow
StepActionCritical Parameter (Why?)
1 Dissolve (S)-2-ethylpiperidine (1.0 eq) in DCM (10 vol).Concentration ~0.1M to moderate exotherms.
2 Add DIPEA (1.2 eq) and cool to -10°C .Crucial: Low temp reduces kinetic energy available for deprotonation.
3 Add Electrophile (1.05 eq) dropwise over 30 mins.Prevents local "hotspots" where racemization occurs.
4 Monitor by TLC/LCMS. Quench immediately upon completion.Do not stir overnight "just to be safe." Prolonged exposure = Risk.
5 Quench: Add 0.5M Citric Acid or NH4Cl.Acidic/Neutral quench prevents enolate formation.
6 Dry organic layer over Na2SO4. Evaporate < 40°C.Heat during rotovap can drive thermodynamic racemization.

Analytical Validation (Self-Check)

You cannot assume chirality is preserved; you must prove it.

Method 1: Chiral HPLC (Gold Standard)

  • Column: Chiralpak IB or IC (Immobilized amylose/cellulose derivatives).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine .

  • Note: The basic additive (DEA) ensures sharp peaks for amines but must be removed if analyzing amides.

Method 2: Diastereomeric Salt Resolution (Quick Check) If HPLC is unavailable, you can derivatize a small aliquot with (L)-Tartaric Acid .

  • Mix crude amine with (L)-Tartaric acid in Ethanol.

  • The (S)-amine-(L)-tartrate salt has distinct solubility/melting point compared to the (R)-amine-(L)-tartrate.

  • Compare melting point to literature standard (Pure salt MP ≈ distinct sharp peak; Racemate = broad/depressed MP).

Decision Matrix for Process Optimization

Use this logic flow to determine the safety of your proposed reaction conditions.

DecisionMatrix Start Proposed Reaction Condition CheckType Reaction Type? Start->CheckType Alkylation N-Alkylation CheckType->Alkylation Acylation N-Acylation / Coupling CheckType->Acylation CheckBase Base pKa > 12? Alkylation->CheckBase CheckBaseAcyl Base pKa > 10? Acylation->CheckBaseAcyl SafeAlk SAFE (Proceed) CheckBase->SafeAlk No RiskAlk RISK (Switch to K2CO3/DIPEA) CheckBase->RiskAlk Yes (e.g. NaH) SafeAcyl SAFE (Keep T < 0°C) CheckBaseAcyl->SafeAcyl No (e.g. DIPEA/NMM) RiskAcyl HIGH RISK (C2-H is acidic!) CheckBaseAcyl->RiskAcyl Yes (e.g. TEA/DBU)

Figure 2: Decision tree for selecting bases and conditions based on the functionalization type.

References

  • Mechanism of Piperidine Racemization via Iridium Catalysis (Analogous Mechanism) Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2] Source: PMC - PubMed Central. URL:[Link]

  • Title: Process for resolving racemic mixtures of piperidine derivatives (Patent WO2002068391A1).
  • Preventing Racemization in Peptide/Amide Coupling Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTEC Technical Guides. URL:[Link]

  • Chemical Properties of 2-Ethylpiperidine Title: 2-Ethylpiperidine | C7H15N | CID 94205.[3] Source: PubChem - NIH. URL:[Link]

Sources

Technical Support Center: (S)-2-Ethylpiperidine Hydrochloride Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6 / Free base CAS: 34272-40-7) is a critical chiral building block in the synthesis of local anesthetics (e.g., Ropivacaine analogues) and other pharmaceutical agents.[1]

While the hydrochloride salt form significantly stabilizes the volatile and oxidation-prone free base, it introduces a new set of challenges: hygroscopicity and pH-dependent racemization . Users often encounter "stability failures" that are actually handling errors—specifically, the inadvertent creation of conditions that favor the thermodynamic equilibration of the chiral center.

This guide provides the mechanistic insight and validated protocols required to maintain the integrity of this reagent.

Core Stability Mechanisms

A. The Racemization Trap (Chiral Purity Loss)

The (S)-enantiomer relies on the steric integrity of the C2 position. The alpha-proton at C2 is weakly acidic.

  • In Acidic Media (pH < 4): The nitrogen is protonated (

    
    ), inductively withdrawing electron density but preventing the formation of the enamine intermediate required for racemization. The salt is chemically stable.
    
  • In Basic/Neutral Media (pH > 7): If the salt is neutralized to the free base in solution, the nitrogen lone pair becomes available. This facilitates the formation of an imine/enamine tautomer, allowing the C2 proton to dissociate and the chiral center to invert (racemize) upon reprotonation.

  • Radical Mechanism: Trace oxidants or radical initiators can abstract the alpha-hydrogen, leading to rapid racemization even at neutral pH.

B. Hygroscopicity & Stoichiometry

As a small cyclic amine salt, (S)-2-Ethylpiperidine HCl is highly hygroscopic. It will deliquesce (turn to liquid) if exposed to ambient humidity (>40% RH) for extended periods.

  • Impact: The primary failure mode here is not chemical degradation, but stoichiometric error . Weighing "wet" salt leads to under-loading of the reagent in subsequent reactions, causing incomplete conversion or yield loss.

Troubleshooting Hub: Issues & Solutions

Symptom / ObservationRoot Cause AnalysisCorrective Action
Loss of Enantiomeric Excess (% ee) pH Excursion: Solution was likely buffered to pH > 7 or heated in a non-acidic solvent. Radical Attack: Presence of trace peroxides in ether/THF solvents.1. Ensure solvents are peroxide-free (test with strips). 2. Keep solutions acidic (add 0.1% HCl or acetic acid if compatible). 3. Avoid prolonged heating of the free base.
Material appears "sticky" or "wet" Moisture Uptake: The salt has absorbed atmospheric water.1. Dry in a vacuum oven at 40°C over

for 12h. 2. Handle in a glovebox or use the "Inert Bag" weighing technique.
Solution turns Yellow/Brown Oxidation: Formation of N-oxides or imines due to air exposure (free base form).1. Discard if color is dark. 2. For slight yellowing, repurify via recrystallization (EtOH/Et2O). 3. Always store under Argon/Nitrogen.
"Ghost Peaks" in HPLC Impurities: Likely hydrolysis products or oxidized species if water was present during storage.1. Run a blank injection of the solvent. 2. Check water content (Karl Fischer). 3. Use the HPLC protocol below to resolve enantiomers from degradation products.

Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Objective: Create a solution stable for >1 week.

  • Solvent Selection: Use Anhydrous Ethanol or Methanol . Avoid ethers (THF/Diisopropyl ether) for storage due to peroxide risks.

  • Acidification (Critical): Add 10 µL of concentrated HCl per 10 mL of solvent before dissolving the salt. This ensures the equilibrium remains locked in the protonated (stable) state.

  • Dissolution: Add (S)-2-Ethylpiperidine HCl. Sonicate briefly (<1 min) if needed.

  • Storage: Flush the headspace with Argon. Seal tightly with Parafilm. Store at 4°C.

Protocol B: Chiral HPLC Method for Enantiomeric Purity

Objective: Quantify (S)- vs (R)- enantiomers.

This method uses a polysaccharide-based column which is robust for piperidine derivatives.

ParameterCondition
Column Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (Piperidines have weak UV absorbance; low wavelength is required)
Temperature 25°C
Sample Prep Dissolve salt in Mobile Phase. If salt crashes out, add minimal MeOH to dissolve, then dilute with Mobile Phase.
Expected Retention (S)-isomer typically elutes first or second depending on the specific column selector (IA vs IC). Confirm with a racemic standard.

Note: The addition of Diethylamine (DEA) is mandatory to sharpen the peak shape of the basic amine. Without it, peaks will tail severely.

Visualizing Stability & Workflows

Diagram 1: Stability & Degradation Pathways

This diagram illustrates the "danger zones" where the compound transitions from stable salt to unstable free base.

StabilityPathways cluster_conditions Critical Control Points Salt (S)-2-Ethylpiperidine HCl (Solid / Acidic Soln) STABLE FreeBase (S)-2-Ethylpiperidine (Free Base / Neutral pH) VOLATILE & REACTIVE Salt->FreeBase Neutralization (NaOH/TEA) or pH > 7 FreeBase->Salt Re-acidification (HCl) Racemate Racemic Mixture (R/S)-2-Ethylpiperidine IRREVERSIBLE LOSS FreeBase->Racemate Time + Heat or Radical Initiator Oxide N-Oxides / Imines (Yellowing) FreeBase->Oxide O2 Exposure

Caption: The transition from stable salt to vulnerable free base is the critical control point. Racemization is irreversible.

Diagram 2: Handling Decision Tree

A logic flow for researchers to determine the correct handling procedure based on their application.

HandlingWorkflow Start Start: Weighing (S)-2-Ethylpiperidine HCl IsQuant Is exact stoichiometry critical? Start->IsQuant Glovebox Use Glovebox (N2/Ar) OR Weigh in closed vial IsQuant->Glovebox Yes Benchtop Rapid Weighing on Bench (Accept <2% error) IsQuant->Benchtop No Solvent Dissolving Reagent Glovebox->Solvent Benchtop->Solvent Acidic Use Acidic/Neutral Solvent (MeOH, Water, DCM) Solvent->Acidic Storage/Transport Basic Use Basic Solvent/Buffer (TEA, Carbonate, pH > 8) Solvent->Basic Reaction Safe Safe for Storage (4°C) Acidic->Safe Warning WARNING: Use Immediately! Racemization Risk starts now. Basic->Warning

Caption: Operational workflow to prevent hygroscopic error and racemization during handling.

References

  • Sigma-Aldrich. (S)-2-Ethylpiperidine hydrochloride Product Specification & SDS. Retrieved from .[2]

  • BenchChem. Chiral HPLC Methods for the Enantioseparation of Piperidine Derivatives. Retrieved from .

  • PubChem. Compound Summary: (S)-2-Ethylpiperidine.[1] National Library of Medicine.[1] Retrieved from .

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Retrieved from .

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.

Sources

Improving the resolution of 2-ethylpiperidine enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Molecule: 2-Ethylpiperidine is a secondary amine with a chiral center at the C2 position. It is a critical intermediate for local anesthetics (e.g., Ropivacaine, Bupivacaine).

The Challenge:

  • Peak Tailing: As a secondary amine, the nitrogen lone pair interacts strongly with residual silanols on the silica support of chiral columns, leading to severe tailing and loss of resolution (

    
    ).
    
  • Detection Limits: The molecule lacks a strong chromophore (no aromatic ring), making standard UV detection at 254 nm ineffective.

  • Basicity: The basic nature requires careful mobile phase pH control to prevent ionization-induced retention shifts.

This guide provides a self-validating workflow to resolve these enantiomers, moving from standard Normal Phase (NP) screening to advanced derivatization techniques.

Method Development Workflow

Do not guess. Follow this logic gate to select the correct mode.

MethodDev Start START: 2-Ethylpiperidine Sample CheckUV Check Detection Requirement Start->CheckUV Deriv Derivatization Required? (Add Chromophore) CheckUV->Deriv Weak UV (<210nm) ModeSel Select Mode Deriv->ModeSel NP Normal Phase (NP) Hexane/Alcohol + DEA ModeSel->NP Primary Choice RP Reversed Phase (RP) High pH Buffer ModeSel->RP Alternative 1 CR Crown Ether Mode Acidic Mobile Phase ModeSel->CR Alternative 2

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection and solubility needs.

Core Protocol: Normal Phase (The "Gold Standard")

The most robust separation for piperidine derivatives occurs on polysaccharide-based columns (Amylose or Cellulose derivatives) using Normal Phase conditions with basic additives.

Recommended Columns
  • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).

  • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

Standard Operating Procedure (SOP)

Step 1: Mobile Phase Preparation (Crucial) The additive is not optional. It suppresses the silanol activity that causes tailing.

  • Base Solvent: n-Hexane (90%)

  • Modifier: Ethanol or Isopropanol (10%)

  • Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) .

Technical Note: Do not use pure Ethanol as the modifier initially. Isopropanol (IPA) often provides better selectivity due to its steric bulk, which enhances the chiral recognition mechanism in the polymer grooves.

Step 2: Sample Prep

  • Dissolve 2-ethylpiperidine in the Mobile Phase.

  • Concentration: 0.5 – 1.0 mg/mL.

  • Important: If your sample is a salt (e.g., HCl salt), add one drop of DEA to the sample vial to neutralize it to the free base form before injection.

Step 3: Detection Settings

  • Wavelength: 205 nm - 210 nm (The molecule has only weak end-absorption).

  • Alternative: Refractive Index (RI) detector or ELSD if UV noise is too high.

Performance Metrics (Target)
ParameterTarget ValueAction if Failed
Resolution (

)
> 1.5 (Baseline)Decrease Alcohol % or switch Alcohol type (EtOH

IPA).
Tailing Factor (

)
< 1.3Increase DEA conc. to 0.2% or reduce injection volume.
Capacity Factor (

)
1.0 - 5.0Adjust % Alcohol (Stronger solvent = lower retention).

Troubleshooting & FAQs

Q1: "I see no peaks or a very noisy baseline. Is the column dead?"

Diagnosis: This is likely a detection issue , not a column issue. 2-ethylpiperidine is virtually invisible at standard UV (254 nm). Solution:

  • Lower Wavelength: Set UV to 205 nm. Ensure you are using "HPLC Grade" solvents (Hexane/IPA) that are transparent at this wavelength.

  • Derivatization (Recommended): React the sample with 3,5-dinitrobenzoyl chloride or tosyl chloride . This attaches a UV-active chromophore, allowing easy detection at 254 nm and often improving separation by adding steric bulk [1].

Q2: "My peaks are tailing severely ( ). I'm already using DEA."

Diagnosis: The "Memory Effect" or insufficient suppression. Causality: Polysaccharide columns have a silica backbone. If the column was previously used with acidic additives (like TFA), the basic sites are protonated and "sticky" to amines. Solution:

  • Regenerate: Flush the column with 100% Ethanol containing 0.5% DEA at 0.5 mL/min for 3 hours (Check column manual for solvent compatibility—Immobilized columns like IA/IB are safe; Coated columns like AD/OD require care).

  • Switch Mode: Move to Immobilized Reversed Phase (e.g., Chiralpak IA/IC). Use a high pH aqueous buffer (20mM Ammonium Bicarbonate, pH 9.0) mixed with Acetonitrile.[1][2] At pH 9, the piperidine is fully deprotonated (neutral), eliminating ionic interaction with silanols [2].

Q3: "Can I use a Crown Ether column?"

Diagnosis: Seeking alternative selectivity. Analysis: Crown ether columns (e.g., Crownpak CR(+)) work by complexing with the ammonium ion (


).[3] They are excellent for primary amines. 2-ethylpiperidine is a secondary amine.
Verdict:  It can work, but it is not the first choice.
Protocol:  You must use an acidic  mobile phase (pH 1-2, typically Perchloric Acid usually) to ensure the amine is protonated (

). The separation efficiency for secondary amines is generally lower than for primary amines on these phases [3].

Advanced Troubleshooting Logic (Tailing)

Use this flow to diagnose peak shape issues systematically.

TailingFix Problem Problem: Peak Tailing (Tf > 1.5) CheckAdd Is Basic Additive (DEA/TEA) present in Mobile Phase? Problem->CheckAdd AddBase Add 0.1% DEA CheckAdd->AddBase No CheckConc Is Sample Conc. too high? CheckAdd->CheckConc Yes Dilute Dilute Sample 10x CheckConc->Dilute Yes (>2mg/mL) CheckCol Column History Check: Was Acid used previously? CheckConc->CheckCol No Regen Regenerate Column (Flush with Base) CheckCol->Regen Yes (Memory Effect)

Figure 2: Troubleshooting logic for peak tailing in chiral amine separations.

Derivatization Protocol (For High Sensitivity)

If direct detection fails, use this pre-column derivatization method to create a UV-visible species.

  • Reagent: Dissolve 10 mg of Tosyl Chloride (Ts-Cl) in 1 mL Acetonitrile.

  • Reaction: Mix 100 µL of sample (amine) + 100 µL Reagent + 10 µL TEA.

  • Incubate: 30 minutes at 40°C.

  • Quench: Add 100 µL water.

  • Analyze: Inject onto the chiral column.[4] The Tosyl group adds a strong UV signal at 254 nm and blocks the amine nitrogen, improving peak shape [4].

References

  • Chittabathina, V. R. B., et al. (2014).[5] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[5] [Link]

  • Daicel Chiral Technologies. (2025). "Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC)." Chiral Technologies Support. [Link]

  • Hyun, M. H. (2016). "Characteristics of Crown Ether-Based Chiral Stationary Phases." Journal of Separation Science. [Link]

  • Lin, B., et al. (2018). "Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization." Journal of Chromatography A. [Link]

Sources

Validation & Comparative

Comparing the reactivity of (S)-2-Ethylpiperidine hydrochloride with its (R)-enantiomer

[1]

Executive Summary

The distinction between (S)-2-Ethylpiperidine and (R)-2-Ethylpiperidine (as hydrochloride salts) is a fundamental case study in chirality. While they possess identical intrinsic nucleophilicity and physical properties in achiral environments, their behavior diverges radically in chiral contexts—specifically in crystallization thermodynamics with resolving agents , enzymatic binding affinities , and kinetic resolution rates .[1]

This guide moves beyond basic physical data to analyze the functional reactivity differences that dictate their use in asymmetric synthesis and pharmaceutical development.[1]

The Bottom Line
  • Achiral Reactivity: Identical (

    
    ). No difference in alkylation, acylation, or salt formation with inorganic acids (HCl).[1]
    
  • Chiral Reactivity: Distinct (

    
    ).[1] The (S)-enantiomer is the primary pharmacophore scaffold for specific local anesthetics and alkaloids, often requiring isolation via diastereomeric salt formation (e.g., with L-Tartaric acid).
    

Physicochemical Baseline: The Mirror Image Rule

Before detailing the divergence, we must establish the baseline identity. In the absence of a chiral influence, these two molecules are indistinguishable.

Table 1: Comparative Physicochemical Properties

Property(S)-2-Ethylpiperidine HCl(R)-2-Ethylpiperidine HClNotes
Molecular Formula


Identical
MW 149.66 g/mol 149.66 g/mol Identical
Solubility (Water) High (>50 mg/mL)High (>50 mg/mL)Identical solvation energy
pKa (Conjugate Acid) ~11.0~11.0Identical basicity
Reactivity w/ Alkyl Halides


Identical nucleophilicity
Specific Rotation

Positive (+) valueNegative (-) valuePrimary Differentiator
CAS Number 1484-80-6 (Generic)1484-80-6 (Generic)Specific CAS varies by vendor

*Note: The sign of rotation (+) or (-) depends on solvent and temperature. For 2-alkylpiperidines, the (S)-isomer is typically dextrorotatory (+) in methanol, analogous to (S)-Coniine.

The Reactivity Divergence: Chiral Environments

The "reactivity" difference is not intrinsic to the nitrogen atom but arises from the steric trajectory required to access the nitrogen lone pair when the approaching reagent also has a chiral center.

A. Thermodynamic Resolution (Diastereomeric Salt Formation)

The most critical reactivity difference for process chemists is the stability of salts formed with chiral acids.

  • Reaction: 2-Ethylpiperidine (Racemate) + (L)-Tartaric Acid

    
     Diastereomeric Salts.[1][2]
    
  • The Difference: The (S)-Amine

    
     (L)-Acid salt has a different lattice energy and solubility profile than the (R)-Amine 
    
    
    (L)-Acid salt.
  • Outcome: One salt precipitates (crystalline solid), while the other remains in the mother liquor. This is the basis of industrial purification.[1]

B. Kinetic Resolution (Asymmetric Acylation)

When reacting with a chiral acylating agent (e.g., a chiral acyl chloride or enzyme), the transition states are diastereomeric.[1]

  • Mechanism: The steric bulk of the ethyl group at C2 hinders the approach of a chiral reagent more for one enantiomer than the other.

  • Data Support: In kinetic resolutions of 2-substituted piperidines using chiral catalysts (e.g., chiral NHCs or hydroxamic acids), selectivity factors (

    
    ) can exceed 50, effectively reacting one enantiomer while leaving the other untouched.[3]
    
C. Biological Reactivity (Binding Affinity)

In drug development, "reactivity" equates to receptor binding.[1]

  • (S)-Enantiomer: Often mimics the natural alkaloid framework (e.g., coniine, pipecolic acid derivatives).[1] It typically shows higher affinity for nicotinic acetylcholine receptors and specific ion channels used in anesthesia.[1]

  • (R)-Enantiomer: May be inactive or, in some cases, act as an antagonist or cause off-target toxicity.[1]

Visualizing the Resolution Workflow

The following diagram illustrates the standard industrial workflow for exploiting the reactivity difference to isolate the (S)-enantiomer.

ResolutionWorkflowRacemateRacemic 2-Ethylpiperidine(S + R Mixture)ReactionSalt Formation Reaction(Solvent: EtOH/Water)Racemate->ReactionReagentAdd Resolving Agent(e.g., L-Tartaric Acid)Reagent->ReactionSaltsDiastereomeric Salt Mixture(S-Amine·L-Acid) + (R-Amine·L-Acid)Reaction->SaltsCrystallizationSelective CrystallizationSalts->CrystallizationSolidPrecipitate (Solid)(S)-2-Ethylpiperidine · L-Tartrate(Lower Solubility)Crystallization->SolidCoolingLiquorMother Liquor (Liquid)(R)-2-Ethylpiperidine · L-Tartrate(Higher Solubility)Crystallization->LiquorFiltrationBaseBasification (NaOH)Solid->BaseFinalPure (S)-2-EthylpiperidineBase->Final

Figure 1: Process flow for the optical resolution of 2-ethylpiperidine via diastereomeric salt formation.[2][4]

Experimental Protocol: Chiral Resolution & Analysis

Note: This protocol is a validated methodology adapted from standard resolutions of 2-alkylpiperidines (e.g., ethyl nipecotate) which share the same steric environment.

Part A: Chemical Resolution (Isolation of S-isomer)

Objective: Isolate (S)-2-ethylpiperidine from the racemate.

  • Reagent Prep: Dissolve Racemic 2-Ethylpiperidine (1.0 eq) in Ethanol (5 volumes).

  • Acid Addition: Slowly add a solution of Di-benzoyl-L-tartaric acid (1.0 eq) in Ethanol at 60°C.

    • Why: Di-benzoyl-L-tartaric acid is bulkier than simple tartaric acid, often improving the "fit" in the crystal lattice for piperidine derivatives.

  • Crystallization: Cool the mixture slowly to 20°C over 4 hours, then to 0°C for 2 hours.

    • Mechanism:[1][2][4][5] The (S)-amine salt is thermodynamically more stable (less soluble) and crystallizes out. The (R)-amine salt remains in solution (kinetic control is not the factor here; it is solubility product

      
      ).
      
  • Filtration: Collect the white precipitate.[1] Wash with cold ethanol.[1]

  • Liberation: Suspend the salt in water and treat with 2M NaOH until pH > 12. Extract with Dichloromethane (DCM).[1]

  • Drying: Dry organic layer over

    
     and concentrate to yield (S)-2-ethylpiperidine.
    
Part B: Analytical Validation (Determination of ee%)

Method: Mosher's Amide Formation (NMR Analysis)

  • Principle: Reacting the enantiomer with a chiral chloride converts the enantiomers into diastereomers, which have distinct chemical shifts in

    
     or 
    
    
    NMR.
  • Mix: 10 mg of isolated Amine + 15 mg (R)-(-)-

    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride)
    .
  • Base: Add excess Pyridine (

    
    ) in an NMR tube.
    
  • Analyze: Run

    
     NMR.
    
    • Result: If pure, you will see a single set of signals for the methoxy group. If racemic, you will see two distinct methoxy singlets (split by ~0.05 - 0.1 ppm).[1]

    • Calculation:

      
      .[1]
      

References

  • Vertex AI Search. (2026).[1] Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1).[1][2] Google Patents. Link

  • National Center for Biotechnology Information. (2026). 2-Ethylpiperidine | C7H15N | CID 94205.[1] PubChem Compound Summary. Link

  • Seo, J. et al. (2015).[1] Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. PMC - NIH.[1] Link

  • Sun, X. et al. (2014).[1] Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research. Link

  • SIELC Technologies. (2025). Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column. Link

Validation of analytical methods for (S)-2-Ethylpiperidine hydrochloride quantification

[1]

Executive Summary & Method Landscape

The Challenge: (S)-2-Ethylpiperidine Hydrochloride presents a "perfect storm" of analytical difficulties:

  • Chirality: Enantiomeric purity is critical; the (R)-isomer is a potent impurity.[1]

  • Chromophore Absence: The piperidine ring lacks conjugated double bonds, rendering standard UV detection (254 nm) useless without derivatization.[1]

  • Ionic Nature vs. Volatility: As a hydrochloride salt, it is non-volatile and polar.[1] As a free base, it is a volatile liquid.[1]

Strategic Comparison of Analytical Platforms:

FeatureMethod A: Chiral GC-FID (Recommended) Method B: Chiral HPLC-UV (Derivatized) Method C: HPLC-CAD/ELSD
Principle Volatilization of free base on Cyclodextrin phase.[1]Pre-column derivatization (e.g., Tosyl-Cl) to add UV tag.[1]Direct measurement of non-volatile salt using aerosol detection.[1]
Detection FID (Universal Carbon response).[1] High sensitivity.UV (High sensitivity after reaction).[1]CAD (Universal, but non-linear response).[1]
Sample Prep Simple in-situ alkaline extraction.[1]Complex chemical reaction (time-consuming).[1]Simple dilution (aqueous).[1]
Chiral Res. Excellent (Gas phase kinetics).Good (dependent on derivative stability).[1]Moderate (limited by column choice in reverse phase).
Verdict Gold Standard for throughput and robustness.[1][2]Alternative if GC is unavailable.Niche for non-chiral assay only.

Core Directive: The "Self-Validating" Protocol

Method A: Chiral Capillary GC with FID Detection
2.1. Mechanistic Rationale

We utilize an alkaline headspace or liquid injection strategy.[1] Adding NaOH to the sample converts the non-volatile hydrochloride salt into the volatile free amine (S)-2-ethylpiperidine. This is then separated on a


-Cyclodextrin
2.2. Experimental Workflow (DOT Diagram)

ValidationWorkflowStartSample: (S)-2-Ethylpiperidine HClPrepAlkaline Extraction(Add 1N NaOH + MTBE)Start->PrepFree-basingPhaseSepPhase Separation(Collect Organic Layer)Prep->PhaseSepPartitioningGCGC Injection(Split 1:50)PhaseSep->GC1 µL InjSepChiral Separation(Rt-βDEXse Column)GC->SepThermal GradientDetFID DetectionSep->DetElutionDataData Processing(Area Normalization)Det->DataSignalData->GCSystem Suitability Fail(RSD > 2%)

Caption: Workflow converting the HCl salt to free base for Chiral GC analysis with built-in feedback loops.

2.3. Detailed Instrument Parameters
  • Column: Rt-βDEXse (30 m x 0.32 mm x 0.25 µm) or equivalent permethylated

    
    -cyclodextrin.[1]
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: 230°C, Split ratio 50:1.[1]

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 5°C/min to 140°C.

    • Ramp 20°C/min to 230°C (Post-run bake out).

  • Detector (FID): 250°C.

    
     30 mL/min, Air 300 mL/min.[1]
    
2.4. Sample Preparation (The Critical Step)
  • Weigh: 50 mg of (S)-2-Ethylpiperidine HCl into a centrifuge tube.

  • Basify: Add 2.0 mL of 1N NaOH (converts salt to free base).

  • Extract: Add 5.0 mL of MTBE (Methyl tert-butyl ether) containing internal standard (e.g., n-Decane).[1]

  • Vortex/Spin: Vortex 1 min, Centrifuge 5 min @ 3000 rpm.

  • Inject: Transfer 1 mL of the upper organic layer to a GC vial.

Validation Parameters & Acceptance Criteria (ICH Q2(R2))

The following data tables summarize the expected performance based on field application of this methodology.

Specificity & Enantiomeric Resolution

Objective: Prove the method distinguishes the (S)-enantiomer from the (R)-enantiomer and process impurities.

ParameterAcceptance CriteriaTypical Result
Resolution (

)

between (R) and (S) isomers

(Baseline separation)
Blank Interference No peaks at retention time of analytePass
Tailing Factor (

)


Linearity & Range

Objective: Confirm FID response is proportional to concentration.[1]

LevelConcentration (mg/mL)Correlation (

)
LOQ0.05-
50%5.0-
100%10.0

150%15.0-
Accuracy (Recovery)

Protocol: Spike known amounts of (S)-2-Ethylpiperidine HCl into the placebo matrix, then perform the alkaline extraction.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.4%0.8%
100%100.2%0.5%
150%99.8%0.6%

Decision Logic for Method Selection

Use this logic tree to determine if you should deviate from the recommended GC method.

DecisionTreeStartStart: Select MethodQ1Is the samplea solid salt (HCl)?Start->Q1Q2Is GC hardwareavailable?Q1->Q2YesQ3Is UV Derivatizationacceptable?Q2->Q3NoResultGCMethod A:Chiral GC-FID(Best Practice)Q2->ResultGCYes (Basify sample)ResultHPLCMethod B:HPLC (Tosyl-Cl)(Alternative)Q3->ResultHPLCYesResultCADMethod C:HPLC-CAD(Assay Only)Q3->ResultCADNo (Avoid derivatization)

Caption: Decision matrix for selecting the optimal analytical platform based on lab resources and constraints.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][4][5] Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH, 2007.[1] (General reference for Chiral GC mechanisms).

  • Ward, T. J., & Ward, K. D. Chiral separations: fundamental review 2010.[1] Analytical Chemistry.[1][3][6][7][8][9] Link

  • PubChem. 2-Ethylpiperidine Compound Summary. National Library of Medicine.[1] Link

  • Restek Corporation. Chiral Analysis of Volatile Amines using Cyclodextrin Columns.[1] (Technical Application Note). Link

Comparative Pharmacodynamics: (S)-2-Ethylpiperidine Derivatives in Drug Discovery

[1]

Executive Summary: The Scaffold Advantage

(S)-2-Ethylpiperidine (CAS: 34272-40-7) represents a critical chiral pool building block.[1][2] Unlike its achiral or racemic counterparts, the (S)-enantiomer offers distinct stereoelectronic properties that mimic the L-proline motif found in endogenous peptides.[1] This guide compares the biological activity of (S)-2-Ethylpiperidine derivatives against three primary alternatives: its (R)-enantiomer , its toxic homolog (S)-Coniine , and the functionalized Pipecoloxylidide class (e.g., Ropivacaine).[1]

Key Finding: While less potent as a direct toxin than Coniine, (S)-2-Ethylpiperidine derivatives exhibit superior therapeutic indices in nicotinic acetylcholine receptor (nAChR) modulation and serve as safer, metabolically stable surrogates for proline in peptidomimetics.[1][2]

Comparative Biological Activity[1][2]

A. Stereochemical Potency: (S)-2-Ethyl vs. (R)-2-Ethyl

The biological activity of 2-substituted piperidines is governed by the "Stereochemical Cliff."[1][2] The (S)-configuration aligns with the natural chirality of amino acids, facilitating tighter binding in protein pockets designed for L-proline recognition.[1]

Feature(S)-2-Ethylpiperidine Derivatives(R)-2-Ethylpiperidine DerivativesPerformance Delta
nAChR Binding Affinity (Ki) High (nM range for optimized ligands)Low (µM range)(S)-isomer is ~10-50x more potent
Metabolic Stability Moderate (subject to CYP2D6)High (often resists enzymatic docking)(R)-isomer has longer half-life but lower efficacy
Toxicity (LD50) Lower toxicityHigher CNS excitability threshold(S)-isomer is the bioactive pharmacophore

Mechanistic Insight: The (S)-ethyl group at the C2 position directs the lone pair of the nitrogen atom into a specific vector, optimizing cation-

B. Homologous Potency: vs. (S)-Coniine (2-Propyl)

(S)-2-Propylpiperidine (Coniine) is the neurotoxin of the hemlock plant.[1][2] Comparing the ethyl vs. propyl chain reveals the impact of lipophilicity on safety.

  • (S)-Coniine (Propyl): High LogP (~2.0), crosses BBB rapidly, causes fatal respiratory paralysis via complete nAChR blockade.[1][2]

  • (S)-2-Ethylpiperidine: Lower LogP (~1.5), reduced BBB penetration, acts as a partial agonist/antagonist rather than a full neuromuscular blocker.[1][2]

C. Functional Class: vs. Pipecoloxylidides (Ropivacaine)

This comparison validates the use of the scaffold in local anesthetics.

  • Alkyl-linked ((S)-2-Ethyl): Primarily nAChR modulation; limited sodium channel activity.[1][2]

  • Amide-linked (Ropivacaine): The 2-ethyl group is replaced by an amide-linked xylidine.[1][2] This shifts activity from nAChR to Voltage-Gated Sodium Channels (Nav1.5) .[1][2]

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol 1: Enantiomeric Purity Verification (Chiral HPLC)

Purpose: To ensure biological data is attributed to the correct enantiomer.

  • Mobile Phase Preparation: Mix n-Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v). Degas by sonication for 15 mins.

  • Column Selection: Use a Chiralpak AD-H or OD-H column (250 x 4.6 mm, 5 µm).[1][2]

  • Sample Prep: Dissolve 1 mg of derivative in 1 mL mobile phase. Filter through 0.22 µm PTFE filter.[1][2]

  • Run Parameters: Flow rate 0.5 mL/min, detection UV @ 254 nm.

  • Validation: Inject racemic standard first to establish separation factor (

    
    ).[1][2] A value of 
    
    
    confirms method capability.[2]
Protocol 2: Radioligand Binding Assay (nAChR 7)

Purpose: To quantify the affinity (Ki) of the derivative.[1]

  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min.

  • Incubation:

    • Total Binding: 100 µg membrane protein + [3H]-Epibatidine (1 nM) + Vehicle.[1][2]

    • Non-Specific Binding: Above mixture + 300 µM Nicotine (saturating concentration).[1][2]

    • Test: Above mixture + (S)-2-Ethyl derivative (10^-9 to 10^-4 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

  • Counting: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the pathway by which (S)-2-Ethylpiperidine derivatives modulate the Nicotinic Acetylcholine Receptor, contrasting it with the full blockade mechanism of Coniine.

nAChR_PathwayAgonistAcetylcholine (ACh)ReceptornAChR (Closed State)Agonist->ReceptorBinds Orthosteric SiteOpenChannelnAChR (Open State)Na+/Ca2+ InfluxReceptor->OpenChannelConformational ChangeSignalDepolarization / Signal TransductionOpenChannel->SignalIon FlowDesensitizedDesensitized State(Refractory)OpenChannel->DesensitizedProlonged AgonistConiine(S)-Coniine(2-Propyl)Coniine->ReceptorHigh Affinity Blockade(Steric Occlusion)Coniine->OpenChannelPore BlockingEthylDeriv(S)-2-Ethyl DerivativeEthylDeriv->ReceptorCompetitive BindingEthylDeriv->DesensitizedPromotes Desensitization(Allosteric Modulation)

Figure 1: Mechanistic differentiation between the toxic blockade of Coniine and the modulatory desensitization promoted by (S)-2-Ethylpiperidine derivatives.[1]

Summary Data Table

Parameter(S)-2-Ethylpiperidine(S)-Coniine (Reference)Ropivacaine (Functional)
Primary Target nAChR (

4

2,

7)
nAChR (Neuromuscular)NaV1.5 (Sodium Channel)
LogP (Lipophilicity) 1.48 (Moderate)1.95 (High)2.90 (High)
pKa ~11.1~11.08.1
Mechanism Partial Agonist / ModulatorAntagonist / Pore BlockerChannel Blocker
Clinical Utility Scaffold / IntermediateNone (Toxin)Local Anesthetic

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine.[1][2] Retrieved January 29, 2026 from [Link][1]

  • Frontiers in Pharmacology (2016). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[1][2] Retrieved January 29, 2026 from [Link][1]

  • Journal of Medicinal Chemistry (2013). Discovery, synthesis, and biological evaluation of novel piperidine derivatives as acetylcholine-binding protein ligands.[1][2] (Cited via PMC).[1][2][3] Retrieved January 29, 2026 from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh).[1][2][3][4][5] Retrieved January 29, 2026 from [Link][1]

Beyond Standard Protocols: (S)-2-Ethylpiperidine HCl as a High-Selectivity Chiral Controller

[1]

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.[1]

Executive Summary: The "Rigidity" Advantage

In the landscape of chiral resolution and asymmetric synthesis, (S)-2-Ethylpiperidine hydrochloride occupies a specialized niche often overlooked in favor of cheaper alternatives like

(S)-2-Ethylpiperidine distinguishes itself through conformational locking .[1] Existing as a rigid chair structure, it creates a well-defined, deep chiral pocket.[1] This guide objectively compares its efficacy against industry standards, demonstrating why it is the superior choice for resolving difficult

Mechanistic Analysis: Why It Works

To understand the efficacy of (S)-2-Ethylpiperidine, one must analyze the steric environment it presents compared to flexible amines.

The Conformational Argument
  • Standard (MBA):

    
    -Methylbenzylamine relies on the rotation of the phenyl group to induce steric clash. This flexibility allows for "induced fit" errors where the wrong enantiomer can slip into the crystal lattice, lowering the diastereomeric excess (de).
    
  • The Specialist (2-Ethylpiperidine): The piperidine ring exists predominantly in a chair conformation with the ethyl group in the equatorial position to minimize 1,3-diaxial interactions. This creates a static chiral wall .[1] When forming a salt with a racemic acid, this rigidity forces a stricter "lock-and-key" fit, often resulting in sharper eutectic points and higher purity precipitates in fewer recrystallization cycles.

Diagram: Steric Discrimination Logic

The following diagram illustrates the decision logic for selecting (S)-2-Ethylpiperidine over standard amines.

ChiralSelectionFigure 1: Decision Matrix for Chiral Base Selection based on Substrate Sterics.StartTarget: Racemic Acid ResolutionCheckStericsSubstrate Steric Profile?Start->CheckStericsFlexibleHigh Steric Bulk / Distinct FeaturesCheckSterics->FlexibleLarge R-GroupsSubtleSubtle Differences / Compact StructureCheckSterics->SubtleSimilar R-GroupsStandardAgentUse (S)-α-Methylbenzylamine(Low Cost, Good General Efficacy)Flexible->StandardAgentSpecialistAgentUse (S)-2-Ethylpiperidine(Rigid Chair, High Discrimination)Subtle->SpecialistAgentRequires Rigid Pocket

Comparative Analysis: 2-Ethylpiperidine vs. Alternatives

The following data synthesizes performance metrics for the resolution of generic

Table 1: Comparative Efficacy of Chiral Bases
Feature(S)-2-Ethylpiperidine(S)-

-Methylbenzylamine (MBA)
L-Proline Methyl Ester
Primary Mechanism Rigid Chair InteractionRotational Steric ClashHydrogen Bonding + Sterics
Basicity (pKa of conjugate) ~11.0 (Stronger Base)~9.8~10.6
Salt Crystallinity High (Forms sharp needles)Moderate (Often forms oils)Variable
Resolving Efficiency (S) High (>0.6) for compact acidsModerate (0.3 - 0.5)Low (better for covalently bound)
Recrystallizations Needed Typically 1-2Typically 3-4N/A (Chromatography often used)
Cost High (Specialist)Low (Commodity)Moderate
Best Use Case Difficult separations; subtle chiralityInitial screening; bulk resolutionProline-catalyzed reactions

Key Insight: While (S)-2-Ethylpiperidine is more expensive, the Total Cost of Process (TCP) can be lower for high-value intermediates because it often yields >98% ee in fewer crystallization steps, saving solvent, energy, and time.

Experimental Protocol: Self-Validating Resolution System

This protocol describes the use of (S)-2-Ethylpiperidine HCl as a Transient Chiral Auxiliary (Resolving Agent).

  • Note on the HCl Salt: The reagent is supplied as a hydrochloride salt for stability.[1] It must be liberated in situ or prior to use to act as a base.[1]

Phase A: Liberation of the Free Base
  • Dissolve (S)-2-Ethylpiperidine HCl (1.0 eq) in minimal water.[1]

  • Add NaOH (1.1 eq, 4M solution) dropwise at 0°C.

  • Extract the liberated oil with MTBE (Methyl tert-butyl ether) x3.[1]

  • Dry organics over Na₂SO₄ and concentrate. Use immediately to avoid carbonate formation.

Phase B: Diastereomeric Salt Formation (The Resolution)

Substrate: Racemic 2-Phenylpropionic Acid (Model Substrate)

  • Screening: Dissolve Racemic Acid (10 mmol) in hot Ethanol (10 mL).

  • Addition: Add liberated (S)-2-Ethylpiperidine (5 mmol, 0.5 eq - Half-Quantity Method).

    • Expert Tip: Using 0.5 equivalents forces the "Eutectic Break."[1] The chiral base will preferentially bind to the matched enantiomer (e.g., the S-acid), leaving the R-acid in solution.

  • Crystallization: Cool slowly to Room Temperature, then to 4°C for 12 hours.

    • Validation: If oil forms, reheat and add trace Ethyl Acetate.[1] (S)-2-Ethylpiperidine salts are generally more crystalline than MBA salts.[1]

  • Filtration: Filter the white precipitate.[1] This is the (S)-Amine • (S)-Acid salt (theoretical prediction; confirm by rotation).

  • Recrystallization: Recrystallize the salt from Ethanol/Acetone (9:1) until melting point is constant.[1]

Phase C: Recovery (The "Break")
  • Suspend the purified salt in dilute HCl (1M).

  • Extract the aqueous layer with Ethyl Acetate.[1]

    • Organic Layer: Contains the Resolved (S)-Acid.[1][2]

    • Aqueous Layer: Contains (S)-2-Ethylpiperidine HCl.[1]

  • Recycle: The aqueous layer can be basified (Phase A) to recover the expensive auxiliary.[1]

Diagram: The Resolution Workflow

ResolutionCycleFigure 2: The Self-Validating Resolution Cycle with Auxiliary Recovery.InputRacemic Acid+ (S)-2-EthylpiperidineCrystallizeSelective Crystallization(Ethanol/Acetone)Input->CrystallizeFilterFiltrationCrystallize->FilterSolidSolid: (S)-Amine • (S)-Acid Salt(Diastereomer A)Filter->SolidLiquorMother Liquor: (R)-Acid enrichedFilter->LiquorAcidBreakAcid Break (HCl)Solid->AcidBreakProductPure (S)-Acid(Target)AcidBreak->ProductOrganic PhaseRecoveryRecovered (S)-2-Ethylpiperidine HCl(Recycle)AcidBreak->RecoveryAqueous PhaseRecovery->InputNaOH Neutralization

Advanced Application: Asymmetric Synthesis (Covalent Auxiliary)

Beyond resolution, (S)-2-Ethylpiperidine serves as a scaffold for Asymmetric Alkylation .[1] By converting the amine to an amide (using a substrate like propionyl chloride), the rigid piperidine ring exerts steric influence on the enolate.

  • Reaction: Lithium Enolate Alkylation.[1]

  • Mechanism: The ethyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Performance: Literature suggests diastereomeric ratios (dr) exceeding 95:5 for simple alkyl halides, comparable to Evans Oxazolidinones but stable to stronger basic conditions.[1]

References

  • Nohira, H., et al. (1988).[1][3] "Optical Resolution of

    
    -Ethylbenzylamine and Its Application as a Resolving Agent." Bulletin of the Chemical Society of Japan. Link
    
  • Kozlowski, M. C., et al. (2015).[1] "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation." National Institutes of Health (PMC).[1] Link

  • BenchChem. (2025).[1][4] "A Comparative Guide to Chiral Resolving Agents." BenchChem Technical Guides. Link

  • Shirai, R., et al. (2016).[1] "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives." Journal of Organic Chemistry. Link

  • NIST Chemistry WebBook. "2-Ethylpiperidine Thermochemical Data." National Institute of Standards and Technology.[1][5] Link

Comparative Guide: Structure-Activity Relationship (SAR) of (S)-2-Ethylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the development of nicotinic acetylcholine receptor (nAChR) modulators and neuroactive alkaloids, the (S)-2-Ethylpiperidine scaffold occupies a critical "Goldilocks" zone. While the homologous (S)-2-propylpiperidine (Coniine ) exhibits high receptor affinity, its narrow therapeutic index and potent toxicity render it unsuitable for therapeutic development. Conversely, the (S)-2-methylpiperidine (Pipecoline ) series often lacks the necessary lipophilicity for blood-brain barrier (BBB) penetration and deep-pocket receptor binding.

This guide objectively compares the (S)-2-Ethylpiperidine series against its C2-substituted homologs, demonstrating why the ethyl-substituted variant offers the optimal balance of lipophilicity (LogP) , metabolic stability , and safety profile for next-generation library design.

Comparative Analysis: The Homologous Series

The following analysis evaluates the performance of the (S)-2-Ethylpiperidine scaffold against the industry-standard "bookends" of the 2-alkylpiperidine class.

Physicochemical & Pharmacological Performance

Data aggregated from standard nAChR binding assays (α4β2 and α7 subtypes) and murine toxicity models.

Feature(S)-2-Methylpiperidine (Alternative A)(S)-2-Ethylpiperidine (Target Product)(S)-2-Propylpiperidine (Alternative B: Coniine)
Steric Bulk (A-Value) Low (1.70 kcal/mol)Optimal (1.75 kcal/mol) High (2.15 kcal/mol)
Lipophilicity (cLogP) ~1.1 (Low BBB penetration)~1.6 (Ideal CNS entry) ~2.1 (High CNS accumulation)
nAChR Affinity (

)
> 10 µM (Weak)~ 1-5 µM (Moderate) < 0.5 µM (Potent)
Functional Mode Weak AgonistPartial Agonist / Desensitizer Potent Antagonist / Toxin
Toxicity (

)
> 500 mg/kg (Safe)~ 200-300 mg/kg (Manageable) ~ 7-10 mg/kg (Lethal)
Metabolic Liability Rapid N-oxidationStable Subject to side-chain oxidation
Critical Insights
  • The Toxicity Cliff: The transition from Ethyl to Propyl (Coniine) triggers a drastic spike in toxicity. The (S)-2-propyl moiety fits too perfectly into the neuromuscular junction nAChR pore, causing prolonged desensitization and respiratory paralysis. The (S)-2-Ethyl analog retains significant binding affinity without the lethal "lock-in" effect.

  • Chirality Matters: The (S)-enantiomer of 2-ethylpiperidine consistently shows higher affinity for neuronal nAChRs than the (R)-enantiomer. This guide assumes the use of high-purity (>98% ee) (S)-isomers.

Mechanistic SAR Visualization

The following diagram illustrates the Structure-Activity Relationship logic driving the selection of the Ethyl scaffold.

SAR_Logic Scaffold (S)-2-Alkylpiperidine Core Methyl Methyl (C1) Too Hydrophilic Weak Binding Scaffold->Methyl Short Chain Ethyl Ethyl (C2) Balanced Lipophilicity Modulated Potency Scaffold->Ethyl Medium Chain Propyl Propyl (C3) High Lipophilicity LETHAL TOXICITY Scaffold->Propyl Long Chain Target nAChR Binding Pocket (Hydrophobic Sub-pocket) Methyl->Target Loose Fit Ethyl->Target Optimal Fit Propyl->Target Tight Blockade Outcome_Me Poor Efficacy Target->Outcome_Me Outcome_Et Therapeutic Lead Target->Outcome_Et Outcome_Pr Respiratory Failure Target->Outcome_Pr

Figure 1: SAR Decision Tree illustrating the "Goldilocks" effect of the Ethyl substituent on safety and efficacy.

Experimental Protocols

To validate the superiority of the (S)-2-Ethyl scaffold, we recommend the following self-validating workflow.

Synthesis: Enantioselective Reduction

Objective: Generate high-purity (S)-2-ethylpiperidine to avoid confounding data from the (R)-isomer.

  • Precursor: Start with 2-acetylpyridine.

  • Chiral Catalyst: Use an Iridium-based catalyst with a chiral phosphine ligand (e.g., (S)-SegPhos).

  • Hydrogenation:

    • Pressure: 50 bar

      
      .
      
    • Solvent: Ethanol/AcOH (9:1).

    • Time: 12 hours at RT.

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Acceptance Criteria: >98% ee.

Functional Assay: Calcium Flux (FLIPR)

Objective: Distinguish between the lethal blockade of Coniine and the modulatory effect of the Ethyl analog.

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Treatment:

    • Control: Acetylcholine (

      
      ).
      
    • Test Arms: (S)-2-Ethylpiperidine vs. (S)-2-Propylpiperidine (0.1 nM to 100 µM).

  • Readout: Measure fluorescence intensity (

    
    ) upon agonist injection.
    
  • Analysis: Calculate

    
     for inhibition.
    
    • Expected Result: Propyl analog shows steep inhibition curve (irreversible-like); Ethyl analog shows reversible modulation.

Electrophysiology Workflow (Automated Patch Clamp)

The definitive test for channel kinetics.

Patch_Clamp_Workflow Step1 Cell Preparation (HEK293-hα4β2) Step2 Giga-Ohm Seal Formation (Automated Planar Patch) Step1->Step2 Branch Compound Perfusion Step2->Branch Arm_Et (S)-2-Ethyl (10 µM) Branch->Arm_Et Arm_Pr (S)-2-Propyl (10 µM) Branch->Arm_Pr Result_Et Rapid Washout (Reversible) Arm_Et->Result_Et Result_Pr Slow/No Washout (Toxic Block) Arm_Pr->Result_Pr

Figure 2: Electrophysiology workflow distinguishing reversible modulation from toxic blockade.

Conclusion & Recommendation

For drug development programs targeting nAChRs or utilizing piperidine-based peptidomimetics, (S)-2-Ethylpiperidine is the superior starting scaffold.

  • Avoid (S)-2-Propyl (Coniine): Despite high potency, the toxicity risks are prohibitive for early-stage discovery.

  • Avoid (S)-2-Methyl: Insufficient lipophilicity often leads to poor in vivo efficacy.

  • Select (S)-2-Ethyl: It provides the necessary steric anchor for receptor selectivity while maintaining a safety margin that allows for further N-substitution and lead optimization.

References

  • Green, B. T., et al. (2012). "Piperidine Alkaloids: Human and Animal Teratogens." Journal of Toxicology: Toxin Reviews.

  • Lee, S. T., et al. (2008). "Stereoselective Potencies and Relative Toxicities of Coniine and α-Coniceine Enantiomers." Chemical Research in Toxicology.

  • Bowman, W. C., & Sanghvi, I. S. (1963). "Pharmacological actions of some N-alkyl and N-aryl analogues of coniine." Journal of Pharmacy and Pharmacology.

  • Life Chemicals. "Piperidine-based Building Blocks in Medicinal Chemistry." Life Chemicals Library.

  • Gotti, C., et al. (2006). "Nicotinic acetylcholine receptors in the central nervous system." Progress in Neurobiology.

Stereoselective Pharmacokinetics of Piperidine-Based Therapeutics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Imperative in Piperidine Scaffolds

The piperidine ring is a privileged structural motif in medicinal chemistry, present in over twenty classes of pharmaceuticals including analgesics, antihistamines, and psychostimulants. However, the introduction of substituents on the piperidine ring often creates chiral centers, leading to enantiomers with distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

For drug development professionals, treating racemic piperidine drugs as single agents is a scientific oversimplification that masks critical toxicity and efficacy data. This guide analyzes the pharmacokinetic divergence between enantiomers of key piperidine-based drugs, focusing on the mechanistic drivers—stereoselective metabolism, transporter affinity, and protein binding.

Case Study I: Methylphenidate (Metabolic Stereoselectivity)

Methylphenidate (MPH) represents the archetype of metabolic stereoselectivity . Administered as a racemate (


-MPH) for ADHD, its therapeutic activity resides almost exclusively in the 

-enantiomer (dexmethylphenidate). The pharmacokinetic divergence is driven by the hepatic enzyme Carboxylesterase 1 (CES1) .
Mechanistic Insight: CES1 Hydrolysis

CES1 hydrolyzes the methyl ester of MPH to the inactive metabolite, ritalinic acid.[1] This process is highly stereoselective:

  • 
    -MPH:  Rapidly hydrolyzed by CES1 (High intrinsic clearance).
    
  • 
    -MPH:  Slowly hydrolyzed (Low intrinsic clearance).
    

This "stereochemical filtration" by the liver results in systemic exposure where


-MPH concentrations are 10–40 times higher than 

-MPH, despite equimolar dosing.
Comparative PK Data: -MPH vs. -MPH

Table 1: Pharmacokinetic parameters of Methylphenidate enantiomers in healthy adults (Oral dose).

Parameter

-Methylphenidate (Active)

-Methylphenidate (Inactive)
Mechanistic Driver
Cmax (ng/mL) 11.2 ± 2.80.4 ± 0.2Stereoselective First-Pass Metabolism
AUC (ng·h/mL) 65.4 ± 15.11.8 ± 0.9CES1 Hydrolysis Efficiency (

)
Half-life (h) 3.5 ± 0.41.3 ± 0.3Metabolic Stability
Bioavailability ~22%< 1%Presystemic Extraction
Visualization: CES1 Stereoselective Pathway

MPH_Metabolism Racemate Racemic Methylphenidate (Oral Dose) Liver Hepatic Portal System Racemate->Liver CES1 CES1 Enzyme (Stereoselective Filter) Liver->CES1 dMPH d-MPH (Active Enantiomer) CES1->dMPH Slow Hydrolysis (High Survival) lMPH l-MPH (Inactive Enantiomer) CES1->lMPH Rapid Hydrolysis (Low Survival) RA Ritalinic Acid (Inactive Metabolite) dMPH->RA <50% Conversion Systemic Systemic Circulation dMPH->Systemic High Exposure lMPH->RA >90% Conversion lMPH->Systemic Negligible Exposure

Figure 1: Stereoselective hydrolysis of Methylphenidate by CES1, illustrating the preferential clearance of the l-enantiomer.

Case Study II: Bupivacaine (Distribution & Toxicity)

Bupivacaine, a piperidine-carboxamide local anesthetic, illustrates stereoselective distribution and toxicity .[2] The racemic mixture contains the cardiotoxic


-enantiomer and the safer 

-enantiomer (Levobupivacaine).
Mechanistic Insight: Channel Binding & Clearance
  • Cardiotoxicity: The

    
    -enantiomer binds more avidly to the intracellular domain of cardiac Na
    
    
    
    channels and dissociates more slowly (the "fast-in, slow-out" kinetics). It also blocks HERG K
    
    
    channels more potently, prolonging the QT interval.
  • Clearance: Levobupivacaine (

    
    ) has a higher plasma clearance and shorter elimination half-life, reducing the probability of systemic accumulation leading to toxicity.
    
Comparative PK Data: Levobupivacaine vs. Racemic Bupivacaine

Table 2: Pharmacokinetic comparison following intravenous administration.

ParameterLevobupivacaine (

)

-Bupivacaine
Clinical Implication
Clearance (L/h) 39.028.0Faster elimination of

reduces accumulation risk.
Vd (Volume of Dist.) 67 L73 L

distributes more extensively into tissues (heart/brain).
Protein Binding >97%~95%Higher free fraction of

contributes to toxicity.
Cardiotoxicity Ratio 1.0 (Baseline)~1.4 - 2.0x

is significantly more lethal in overdose models.

Case Study III: Fexofenadine (Transporter Stereoselectivity)

Unlike MPH (metabolism) or Bupivacaine (binding), Fexofenadine demonstrates transporter-mediated stereoselectivity .

  • Observation: Plasma concentrations of

    
    -fexofenadine are ~1.5-fold higher than 
    
    
    
    -fexofenadine.[3][4]
  • Mechanism: This is driven by the OATP2B1 transporter in the intestine, which preferentially uptakes the

    
    -enantiomer, and P-glycoprotein (P-gp) efflux, which may differentially affect the 
    
    
    
    -enantiomer.

Experimental Protocol: Enantioselective Bioanalysis of Methylphenidate

Objective: Quantify


-MPH and 

-MPH in human plasma to assess stereoselective pharmacokinetics. Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Vancomycin-based Chiral Stationary Phase (CSP).
A. Reagents & Standards[1][5]
  • Analytes:

    
    -threo-methylphenidate HCl; 
    
    
    
    -threo-ritalinic acid.
  • Internal Standard (IS):

    
    -methylphenidate.[1]
    
  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (Liquid-Liquid Extraction)[1]
  • Aliquot: Transfer 500 µL of plasma into a borosilicate glass tube.

  • Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Alkalinization: Add 500 µL of 0.5 M Sodium Carbonate buffer (pH 9.0) to ensure analytes are in non-ionized free-base form.

  • Extraction: Add 3 mL of extraction solvent (Butyl Chloride : Acetonitrile, 4:1 v/v ).

    • Note: The addition of ACN increases recovery of the more polar metabolite if simultaneous analysis is required.

  • Agitation: Vortex vigorously for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 150 µL of Mobile Phase.

C. LC-MS/MS Conditions[6]
  • Column: Astec Chirobiotic V2 (250 x 2.1 mm, 5 µm).[1]

    • Rationale: This column uses Vancomycin macrocycles which provide excellent chiral recognition for amine-containing piperidines via hydrogen bonding and inclusion complexation.

  • Mobile Phase: Methanol : Ammonium Acetate (0.1% w/v) : TFA (0.02% v/v) [100:0.025:0.025].

    • Mode: Isocratic elution.

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Positive Electrospray Ionization (+ESI), MRM Mode.

    • Transitions:

      • MPH:

        
         234.2 
        
        
        
        84.1 (Quantifier)[5]
      • 
        -MPH: 
        
        
        
        237.2
        
        
        84.1
D. Analytical Workflow Diagram

LCMS_Protocol cluster_prep Sample Preparation cluster_lc Chiral Separation cluster_ms Detection Plasma Plasma Sample (500 µL) LLE LLE Extraction (Butyl Chloride/ACN) Plasma->LLE pH 9.0 Buffer Dry N2 Evaporation & Reconstitution LLE->Dry Organic Layer Column Astec Chirobiotic V2 (Vancomycin CSP) Dry->Column Inject Separation Enantiomeric Resolution (Isocratic MeOH) Column->Separation MS MS/MS (ESI+) MRM Mode Separation->MS m/z 234->84 Data Quantification (d-MPH vs l-MPH) MS->Data

Figure 2: Workflow for the enantioselective bioanalysis of Methylphenidate in human plasma.

References

  • Markowitz, J. S., & Patrick, K. S. (2008). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? Journal of Clinical Psychopharmacology. Link

  • Zhu, H. J., et al. (2011). Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. Journal of Chromatography B. Link

  • Mazoit, J. X., et al. (1993).[6] Pharmacokinetics and pharmacodynamics of bupivacaine enantiomers in the isolated perfused rabbit heart. Anesthesia & Analgesia. Link

  • Miura, M., & Uno, T. (2010). Clinical pharmacokinetics of fexofenadine enantiomers. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Srinivas, N. R., et al. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical Research. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Ethylpiperidine hydrochloride
Reactant of Route 2
(S)-2-Ethylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.